Cdk7-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H24F3N7OS |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[[3-[2-[[(3S)-6,6-dimethylpiperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indol-7-yl]-methyl-oxo-λ6-sulfanylidene]cyanamide |
InChI |
InChI=1S/C22H24F3N7OS/c1-21(2)8-7-13(9-29-21)31-20-28-11-16(22(23,24)25)18(32-20)15-10-27-19-14(15)5-4-6-17(19)34(3,33)30-12-26/h4-6,10-11,13,27,29H,7-9H2,1-3H3,(H,28,31,32)/t13-,34?/m0/s1 |
InChI Key |
KTVYKZXYJQGXFT-JKFVLOHPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of Selective CDK7 Inhibitors
Note: This guide details the general mechanism of action for selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors. Specific quantitative data and protocols for a compound designated "Cdk7-IN-18" are not publicly available. The information presented herein is based on well-characterized selective CDK7 inhibitors and serves as a comprehensive overview of the target's biology and the therapeutic rationale for its inhibition.
Introduction to CDK7: A Dual-Function Kinase
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcription.[1][2] This dual functionality makes it a compelling target in oncology.[3][4] CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[2][5] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][6]
In addition to its role in cell cycle control, CDK7 is a core component of the general transcription factor TFIIH.[2][3] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[2][7] Given its central role in processes that are often dysregulated in cancer, selective inhibition of CDK7 has emerged as a promising therapeutic strategy.[1][8]
Mechanism of Action of Selective CDK7 Inhibitors
Selective CDK7 inhibitors exert their anti-cancer effects by disrupting both the transcriptional and cell cycle machinery that are essential for tumor growth and survival.
Transcriptional Inhibition
A primary mechanism of action for CDK7 inhibitors is the suppression of transcription.[1] By inhibiting the kinase activity of CDK7 within the TFIIH complex, these compounds prevent the phosphorylation of the RNAPII CTD at serine 5 and serine 7 residues.[2][9] This phosphorylation is crucial for promoter escape and the transition from transcription initiation to elongation.[7][9]
Cancer cells are often more dependent on high levels of transcription, particularly of genes regulated by super-enhancers that drive oncogenic programs.[10] Selective CDK7 inhibitors have been shown to preferentially suppress the transcription of these super-enhancer-associated genes, such as the oncogene MYC.[10] This leads to a downstream reduction in the levels of key oncoproteins, contributing to the anti-proliferative effects of these inhibitors.[10]
Cell Cycle Arrest
As the catalytic subunit of the CAK complex, CDK7 is responsible for the phosphorylation and subsequent activation of cell cycle CDKs.[3][6] By inhibiting CDK7, selective inhibitors prevent the T-loop phosphorylation of CDK1, CDK2, CDK4, and CDK6.[3][11] This leads to a halt in cell cycle progression, typically causing cell cycle arrest in the G1 and G2 phases.[1][2] This arrest prevents cancer cells from dividing and can ultimately trigger apoptosis (programmed cell death).[1]
Quantitative Data for Representative Selective CDK7 Inhibitors
The following table summarizes typical quantitative data for well-characterized selective CDK7 inhibitors. This data is representative and illustrates the kind of information generated during the preclinical evaluation of these compounds.
| Inhibitor | Target | Assay Type | IC50 / Ki | Selectivity Profile | Reference |
| THZ1 | CDK7 | Biochemical | 3.2 nM (IC50) | Also inhibits CDK12/13 | [10] |
| YKL-5-124 | CDK7 | Biochemical | <10 nM (IC50) | Selective vs. CDK12/13 | [11] |
| Samuraciclib (CT7001) | CDK7 | Biochemical | 21 nM (IC50) | Selective vs. other CDKs | [8] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of CDK7 inhibitors.
Biochemical Kinase Assay
Purpose: To determine the in vitro potency of an inhibitor against CDK7 and other kinases.
Methodology:
-
Recombinant human CDK7/Cyclin H/MAT1 complex is incubated with a peptide substrate (e.g., a fragment of the RNAPII CTD) and ATP (often radiolabeled with ³²P or ³³P).
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the phosphorylated peptide from the unphosphorylated peptide and measuring radioactivity or by using fluorescence-based methods.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Cellular Targets
Purpose: To assess the effect of the inhibitor on CDK7 activity within cells by measuring the phosphorylation of its downstream targets.
Methodology:
-
Cancer cell lines are treated with the CDK7 inhibitor at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for:
-
Phospho-RNAPII CTD (Ser5 and Ser7)
-
Total RNAPII CTD
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Total CDK1 and CDK2
-
A loading control (e.g., GAPDH or β-actin)
-
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. A reduction in the phospho-specific signals relative to the total protein and loading control indicates inhibition of CDK7 activity.[11]
Cell Proliferation and Viability Assays
Purpose: To determine the effect of the inhibitor on cancer cell growth and survival.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the CDK7 inhibitor.
-
After a set period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or resazurin (B115843) (which measures metabolic activity).[12]
-
Luminescence or fluorescence is measured using a plate reader.
-
The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Cell Cycle Analysis
Purpose: To determine the effect of the inhibitor on cell cycle progression.
Methodology:
-
Cells are treated with the CDK7 inhibitor for a specified time (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide or DAPI.
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in the G1, S, and G2/M phases of the cell cycle is analyzed to identify any cell cycle arrest.[10]
Visualizing the Mechanism of Action
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle progression.
Experimental Workflow for Evaluating a CDK7 Inhibitor
Caption: Workflow for the preclinical evaluation of a CDK7 inhibitor.
Mechanism of Action of a Selective CDK7 Inhibitor
Caption: Downstream effects of selective CDK7 inhibition.
Conclusion
Selective CDK7 inhibitors represent a promising class of anti-cancer agents with a dual mechanism of action that strikes at the core of tumor cell biology. By simultaneously inhibiting transcription of key oncogenes and inducing cell cycle arrest, these compounds offer a powerful strategy to combat cancer. The ongoing clinical development of several selective CDK7 inhibitors underscores the therapeutic potential of targeting this critical kinase. Further research will continue to refine our understanding of their precise mechanisms and optimize their clinical application.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Discovery and Synthesis of Cdk7-IN-18: A Technical Guide to a Potent Cyclin-Dependent Kinase 7 Inhibitor
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving cell cycle progression.[1][2] Simultaneously, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step in transcription initiation.[2] In numerous cancers, CDK7 is overexpressed, correlating with tumor aggressiveness and poor prognosis.[3] This has spurred the development of selective CDK7 inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of a potent CDK7 inhibitor, Cdk7-IN-18, with a comparative analysis of the well-characterized covalent inhibitor YKL-5-124 to provide comprehensive experimental context.
This compound: A Novel Pyrimidine-Derived Inhibitor
This compound is a novel, potent, pyrimidine-derived inhibitor of CDK7. While detailed discovery and synthesis information is primarily contained within patent literature (CN114249712A, compound 15), this guide will provide the available structural information and draw upon the extensive public data for the closely related and well-characterized covalent CDK7 inhibitor, YKL-5-124, to present a thorough technical overview.
Quantitative Data
The inhibitory activities of this compound and the extensively studied covalent inhibitor YKL-5-124 are summarized below. YKL-5-124 demonstrates high potency and selectivity for CDK7.
| Compound | Target | IC50 (nM) | Notes |
| This compound | CDK7 | Data not publicly available | Potent inhibitor of CDK7 |
| YKL-5-124 | CDK7 | 53.5 | [4] |
| CDK7/Mat1/CycH | 9.7 | [4] | |
| CDK2 | 1300 | [5] | |
| CDK9 | 3020 | [5] | |
| CDK12 | Inactive | [4] | |
| CDK13 | Inactive | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of CDK7 inhibitors. The following methodologies are based on established procedures for the characterization of covalent CDK7 inhibitors like YKL-5-124.
Biochemical Kinase Assay (for IC50 Determination)
This assay quantifies the in vitro inhibitory activity of a compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (this compound or YKL-5-124)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in kinase assay buffer.
-
Add the recombinant CDK7 complex and the diluted inhibitor to the wells of the assay plate and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (at a concentration near the Km for CDK7).
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding the detection reagent, which quantifies the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[6]
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HAP1, Jurkat)
-
Complete cell culture medium
-
Test compound (this compound or YKL-5-124)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well, clear-bottom, white-walled plates
-
Plate reader (luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK7 signaling pathway and a general workflow for the synthesis and evaluation of a covalent CDK7 inhibitor.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Synthesis and evaluation of a CDK7 inhibitor.
Conclusion
This compound represents a promising addition to the growing arsenal (B13267) of selective CDK7 inhibitors. While much of its detailed characterization remains in proprietary literature, the extensive research on analogous compounds like YKL-5-124 provides a robust framework for understanding its potential mechanism of action and therapeutic utility. The continued development of potent and selective CDK7 inhibitors holds significant promise for the treatment of various cancers by simultaneously targeting the core cellular processes of cell cycle progression and transcription. Further public disclosure of data for this compound will be crucial for a comprehensive assessment of its preclinical and potential clinical value.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Cdk7-IN-18: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk7-IN-18 is a potent, pyrimidine-derived inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a crucial regulator of cell cycle progression and transcription. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant (though limited) biological data derived from available patent literature. Detailed experimental protocols for assays pertinent to the evaluation of CDK7 inhibitors are also presented to guide further research and development efforts.
Introduction to CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. It is a core component of two essential protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. This function is critical for regulating the transitions between different phases of the cell cycle.[1][2][3][4]
-
General Transcription Factor TFIIH: CDK7 is also an integral subunit of the general transcription factor TFIIH.[1][3] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation and elongation phases of transcription.[5][6]
Due to its central role in both cell proliferation and gene expression, dysregulation of CDK7 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[6]
This compound: Core Compound Information
This compound is identified as a potent inhibitor of CDK7, originating from patent literature. While extensive peer-reviewed studies on this specific compound are not publicly available, its fundamental properties have been disclosed.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄F₃N₇OS | Patent CN114249712A |
| CAS Number | 2765676-81-9 | Patent CN114249712A |
| SMILES | CC1(C)CC--INVALID-LINK--Nc1ncc(c(n1)-c1c[nH]c2c(cccc12)S(C)(=O)=NC#N)C(F)(F)F | Patent CN114249712A |
| Description | A pyrimidine-derived compound. | Patent CN114249712A |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for CDK7 inhibitors like this compound is the blockade of the kinase's catalytic activity. This inhibition disrupts the two major signaling pathways regulated by CDK7.
Inhibition of Cell Cycle Progression
By inhibiting the CAK complex, this compound is expected to prevent the activating phosphorylation of downstream CDKs. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.
Disruption of Transcription
As a component of TFIIH, CDK7's phosphorylation of the RNA Polymerase II C-terminal domain is crucial for transcription initiation. Inhibition of this activity by this compound would lead to a global downregulation of transcription.
Biological Activity (Data from Related Compounds)
Specific quantitative biological data for this compound is not publicly available in peer-reviewed literature. However, data from structurally related or functionally similar CDK7 inhibitors can provide a benchmark for expected activity.
| Compound | Target | Assay Type | IC₅₀ (nM) | Notes |
| Cdk7-IN-8 | CDK7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of CDK7 kinase activity. |
| Cdk7-IN-8 | HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects. |
| Cdk7-IN-8 | OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting ovarian cancer cell proliferation. |
| THZ1 | CDK7 | In Vitro Kinase Assay | 3.2 | A well-characterized covalent CDK7 inhibitor. |
| YKL-5-124 | CDK7 | In Vitro Kinase Assay | 9.7 | A selective covalent CDK7 inhibitor. |
Note: This data is for comparative purposes only and does not represent the activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of a CDK7 inhibitor like this compound.
In Vitro CDK7 Kinase Assay (Luminescence-based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the CDK7 enzyme complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Peptide substrate (e.g., derived from RNA Pol II CTD)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting range would be from 1 nM to 10 µM.
-
Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be near the Km value for CDK7.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells.
-
Add 5 µL of the diluted CDK7 enzyme to each well.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (WST-8/CCK-8)
This protocol measures the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
Western Blot Analysis of CDK7 Target Phosphorylation
This assay directly assesses the in-cell activity of this compound by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5), anti-total CDK1, anti-total CDK2, anti-total RNA Pol II, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control.
Conclusion
This compound is a novel, potent pyrimidine-based inhibitor of CDK7. While its detailed biological characterization is not yet extensively published, its chemical identity and the established roles of CDK7 in cell cycle and transcription provide a strong rationale for its investigation as a potential anti-cancer agent. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of this compound and other CDK7 inhibitors, which will be crucial for advancing our understanding of their therapeutic potential. Further studies are warranted to elucidate the specific inhibitory profile and cellular effects of this compound.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
Cdk7-IN-18: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk7-IN-18 is a potent and selective pyrimidine-derived inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a critical regulator of both the cell cycle and transcription, CDK7 has emerged as a compelling therapeutic target in oncology.[1][2] this compound, identified under CAS Number 2765676-81-9, shows potential for research in various cancers, particularly those characterized by transcriptional dysregulation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols to facilitate its investigation in a laboratory setting.
Chemical Structure and Properties
The fundamental characteristics of this compound are detailed below, providing a foundational understanding of its chemical nature.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
| Property | Value |
| Molecular Formula | C₂₂H₂₄F₃N₇OS |
| Molecular Weight | 507.54 g/mol |
| CAS Number | 2765676-81-9 |
| SMILES | CC1(C)CC--INVALID-LINK--Nc1ncc(c(n1)-c1c[nH]c2c(cccc12)S(C)(=O)=NC#N)C(F)(F)F |
Note: Physical properties such as melting point, boiling point, and solubility are not yet publicly available.
Mechanism of Action
This compound functions as a potent inhibitor of CDK7. The overarching mechanism of CDK7 inhibition involves a dual impact on cellular machinery: disruption of the cell cycle and suppression of transcription.
Dual Inhibition of Cell Cycle and Transcription:
CDK7 is a core component of two crucial complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][2]
-
Cell Cycle Control: As part of the CAK complex, CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. These kinases are essential for progression through the different phases of the cell cycle. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, typically at the G1/S and G2/M transitions.[1][2]
-
Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII). This phosphorylation is a critical step for the initiation and elongation phases of transcription.[1][2] Inhibition of CDK7 by this compound blocks this process, leading to a global downregulation of transcription, with a particularly strong effect on genes with super-enhancers that are often associated with oncogenic pathways.
The following diagram illustrates the central role of CDK7 in both the cell cycle and transcription, and the points of inhibition by a CDK7 inhibitor like this compound.
Caption: this compound inhibits CDK7, blocking its role in both cell cycle progression and transcription.
Experimental Protocols
While specific experimental data for this compound is not yet widely published, the following protocols for common assays used to characterize CDK7 inhibitors can be adapted for its evaluation.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the CDK7 enzyme. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. A typical starting range would be from 1 nM to 10 µM.
-
Dilute the CDK7 enzyme complex to a working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be near the Km value for CDK7 for accurate determination of ATP-competitive inhibition.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the plate.
-
Add 5 µL of the diluted CDK7 enzyme to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect ADP by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay to determine the IC50 of this compound.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a desired period (e.g., 48 or 72 hours).
-
Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting can be used to assess the effect of this compound on the phosphorylation of CDK7 substrates, such as the C-terminal domain of RNA Polymerase II (p-RNAPII Ser2, Ser5, Ser7) and downstream cell cycle CDKs (e.g., p-CDK1 Thr161, p-CDK2 Thr160).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-RNAPII CTD, anti-p-CDK1, anti-p-CDK2, and total protein controls)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the change in phosphorylation of target proteins.
Caption: General workflow for Western blot analysis of CDK7 pathway modulation by this compound.
Quantitative Data Summary
As specific quantitative data for this compound is not yet publicly available, the following table provides a summary of reported IC50 values for other well-characterized CDK7 inhibitors to serve as a reference for expected potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| THZ1 | CDK7 | 3.2 | [3] |
| YKL-5-124 | CDK7 | 9.7 | [4] |
| SY-351 | CDK7 | 23 | [1] |
| BS-181 | CDK7 | 21 | [3] |
| ICEC0942 (CT7001) | CDK7 | 40 | [3] |
Conclusion
This compound is a promising new chemical probe for the study of CDK7 biology and its role in cancer. Its pyrimidine-based scaffold represents a class of potent CDK7 inhibitors. While specific experimental data on this compound is still emerging, the protocols and comparative data provided in this guide offer a solid framework for researchers to begin their investigations into the therapeutic potential of this novel compound. Further studies are warranted to fully elucidate its pharmacological profile and efficacy in various cancer models.
References
- 1. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-18: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4][5] This technical guide provides an in-depth overview of the target validation of Cdk7-IN-18, a representative potent and selective covalent inhibitor of CDK7. The document outlines the core mechanisms of CDK7, the anti-tumor effects of its inhibition, and detailed protocols for validating its engagement and efficacy in cancer cells. Quantitative data from studies on similar CDK7 inhibitors are presented to offer a comparative landscape for researchers. Furthermore, signaling pathways and experimental workflows are visualized to enhance comprehension.
Introduction to CDK7 as a Cancer Target
CDK7 is a serine/threonine kinase that forms the catalytic subunit of two crucial multiprotein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][4][5][6][7]
-
Role in Cell Cycle Progression: As a component of the CAK complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2][5][7][8] This activation is essential for driving cells through the various phases of the cell cycle.[2][8] Inhibition of CDK7 can lead to cell cycle arrest, typically at the G1/S or G2/M transitions, thereby halting cancer cell proliferation.[3][6][8][9]
-
Role in Transcription Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine residues 5 and 7.[1][4][5][10] This phosphorylation is a critical step for the initiation and elongation phases of transcription.[3][5] Cancer cells, particularly those driven by super-enhancer-associated oncogenes like MYC, are highly dependent on active transcription and are therefore exquisitely sensitive to CDK7 inhibition.[4][6][9][11]
The overexpression of CDK7 has been observed in a multitude of cancers, including breast, lung, colorectal, and gastric cancers, often correlating with poor prognosis.[2][7][12][13] This makes selective CDK7 inhibitors like this compound promising therapeutic agents.
Quantitative Analysis of CDK7 Inhibitor Activity
The following tables summarize the anti-proliferative and inhibitory activities of various CDK7 inhibitors across different cancer cell lines. This data provides a benchmark for evaluating the efficacy of new compounds like this compound.
Table 1: Growth Inhibition (GI50/IC50) of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| THZ1 | Jurkat | T-cell Leukemia | 50-100 | [14] |
| THZ1 | MDA-MB-468 | Triple-Negative Breast Cancer | 145.1 (2-day) / 3.4 (7-day) | [11] |
| THZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | 159.0 (2-day) / 54.0 (7-day) | [11] |
| THZ1 | HCC1937 | Triple-Negative Breast Cancer | 84.7 (2-day) / 54.3 (7-day) | [11] |
| THZ1 | PTCL cell lines | Peripheral T-cell Lymphoma | 390 ± 26 | [15] |
| SY-1365 | Various | Various | <20 | [14] |
| YKL-5-124 | HAP1 | Chronic Myeloid Leukemia | ~100 | [14] |
Table 2: In Vitro Kinase Inhibitory Activity of CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Reference |
| THZ1 | CDK7 | 4.9 (Ki) | Also inhibits CDK12/13 | [14][16] |
| SY-1365 | CDK7 | 369 | High selectivity over CDK2, CDK9, CDK12 | [7] |
| YKL-5-124 | CDK7 | 9.7 | >130-fold selective over CDK2/9; inactive against CDK12/13 | [7][16] |
Core Experimental Protocols for Target Validation
Detailed methodologies are essential for the rigorous validation of this compound's mechanism of action and efficacy.
Western Blot Analysis of RNAPII CTD and CDK Phosphorylation
This is the most direct assay to confirm cellular target engagement by measuring the phosphorylation status of direct and indirect CDK7 substrates.[17]
-
Principle: Inhibition of CDK7 leads to a dose-dependent decrease in the phosphorylation of RNAPII CTD at Serine 5 and Serine 7, as well as reduced T-loop phosphorylation of cell cycle CDKs like CDK1 (Thr161) and CDK2 (Thr160).[16][17]
-
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a polyacrylamide gel.[1]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[1] Incubate with primary antibodies against phospho-RNAPII CTD (Ser5/Ser7), phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and total protein levels overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability and Proliferation Assays
These assays provide a functional readout of the cytotoxic and cytostatic effects of CDK7 inhibition.[17]
-
Principle: Inhibition of transcription and cell cycle progression by this compound is expected to decrease cell proliferation and viability.
-
Common Assays:
-
Protocol (General):
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.[17]
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 48 to 72 hours.[17]
-
Assay Procedure: Follow the manufacturer's protocol for the chosen viability reagent.[17]
-
Data Analysis: Measure absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.[17]
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression.[17]
-
Principle: CDK7 inhibition is expected to cause an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M).[6][9]
-
Protocol:
-
Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Cell Harvest and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.[17]
-
Staining: Wash the fixed cells and stain with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assays
These assays quantify the induction of programmed cell death following treatment with this compound.
-
Principle: By disrupting essential cellular processes, CDK7 inhibition can lead to apoptosis in cancer cells.[3][6][9]
-
Methods:
-
Protocol (Annexin V):
-
Treatment: Treat cells with this compound for a desired duration.
-
Staining: Harvest cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the apoptotic cell population.[6]
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and experimental procedures involved in the target validation of this compound.
Caption: Mechanism of Action of this compound.
Caption: Western Blot Workflow for Target Validation.
Caption: Cell Cycle Analysis Workflow.
Conclusion
The dual functionality of CDK7 in orchestrating cell cycle progression and transcription establishes it as a compelling target for cancer therapy.[2][4] The target validation of a novel CDK7 inhibitor, such as this compound, requires a multi-faceted approach encompassing direct biochemical assays, functional cellular assays, and a thorough understanding of the underlying signaling pathways. The experimental protocols and comparative data provided in this guide serve as a comprehensive resource for researchers to effectively evaluate the preclinical potential of new CDK7 inhibitors and to advance the development of this promising class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Cdk7-IN-18: An In-depth Technical Guide to a Selective CDK7 Inhibitor
Disclaimer: Extensive searches for a selective CDK7 inhibitor specifically named "Cdk7-IN-18" did not yield any public data. It is highly probable that this is a typographical error. This guide will therefore focus on a representative, well-characterized selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), providing a comprehensive overview of its mechanism of action, experimental evaluation, and therapeutic potential, in line with the core requirements of the original request. The data and protocols presented are a composite derived from publicly available information on various selective CDK7 inhibitors and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a key enzyme that plays a dual role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3][4][5][6][7][8][9] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.[1][2][3][4][5][6][7][8][9] Additionally, CDK7 is a subunit of the general transcription factor TFIIH. In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][5][6][10]
Given its central role, aberrant CDK7 activity has been implicated in various cancers, often correlating with aggressive disease and poor prognosis.[5][7] This has made CDK7 an attractive target for cancer therapy. Selective inhibition of CDK7 offers a promising strategy to simultaneously halt cancer cell proliferation and disrupt the transcriptional programs that drive tumor growth and survival.[2][5]
Mechanism of Action of Selective CDK7 Inhibitors
Selective CDK7 inhibitors are small molecules designed to bind to the ATP-binding pocket of CDK7, thereby preventing its kinase activity. This inhibition has two major downstream consequences:
-
Cell Cycle Arrest: By blocking the CAK activity of CDK7, selective inhibitors prevent the activation of cell cycle CDKs. This leads to a halt in cell cycle progression, most prominently at the G1/S and G2/M transitions, ultimately inducing apoptosis (programmed cell death) in cancer cells.
-
Transcriptional Repression: Inhibition of CDK7's role in TFIIH leads to a failure in RNA Pol II CTD phosphorylation. This disrupts the transcription of a broad range of genes, with a particular impact on those with super-enhancers, which are often associated with oncogenes like MYC.[1]
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of a representative selective CDK7 inhibitor against its primary target and other related kinases. A high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| CDK7 | < 10 | Biochemical Assay | Primary Target |
| CDK1 | > 1000 | Biochemical Assay | Demonstrates high selectivity over a key cell cycle CDK. |
| CDK2 | > 500 | Biochemical Assay | High selectivity is crucial to differentiate from pan-CDK inhibitors. |
| CDK4 | > 1000 | Biochemical Assay | Important for distinguishing the mechanism from CDK4/6 inhibitors. |
| CDK6 | > 1000 | Biochemical Assay | Important for distinguishing the mechanism from CDK4/6 inhibitors. |
| CDK9 | > 200 | Biochemical Assay | Selectivity over CDK9 is important for delineating transcriptional effects. |
| CDK12 | > 100 | Biochemical Assay | Some covalent inhibitors show cross-reactivity with CDK12. |
Note: The IC50 values presented are representative and may vary depending on the specific inhibitor and the assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize selective CDK7 inhibitors.
Biochemical Kinase Assay (e.g., FRET-based)
This assay quantifies the direct inhibitory effect of the compound on CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound analog)
-
384-well assay plates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant CDK7 complex, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (e.g., antibodies for TR-FRET).
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CCK-8)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[11]
Western Blot Analysis for Phosphorylation
This method is used to assess the inhibitor's effect on the phosphorylation of CDK7 substrates in cells.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CDK1/2, anti-phospho-RNA Pol II CTD)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription, and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the preclinical evaluation of a selective CDK7 inhibitor.
Logical Relationship of CDK7 Inhibition
Caption: The logical cascade from CDK7 inhibition to anti-tumor efficacy.
References
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Cdk7-IN-18: A Technical Guide to Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a crucial serine/threonine kinase that plays a dual role in regulating cell cycle progression and gene transcription, making it a compelling therapeutic target in oncology.[1][2] As a selective inhibitor, Cdk7-IN-18 is designed to modulate these fundamental cellular processes. This technical guide provides an in-depth overview of the biological activity, mechanism of action, and function of CDK7 inhibitors, using data from well-characterized molecules as a proxy for this compound, for which specific public data is limited. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.
Introduction: The Role of CDK7 in Cellular Proliferation and Transcription
CDK7 is a unique member of the cyclin-dependent kinase family, functioning as a central node in two critical cellular processes:
-
Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[3][4] The CAK complex is responsible for the activating T-loop phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2][5] This activation is essential for driving cells through the various phases of the cell cycle, from G1 to mitosis.[6][7] Inhibition of CDK7's CAK function leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[6][8]
-
Transcriptional Regulation: CDK7 is also a core component of the general transcription factor TFIIH.[2][6] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and serine 7 residues.[5][6] This phosphorylation is a critical step for transcription initiation, promoter clearance, and the transition to productive elongation.[5][6] Many cancer cells exhibit "transcriptional addiction," a heightened reliance on the transcription of super-enhancer-driven oncogenes for their survival, making them particularly vulnerable to CDK7 inhibition.[3]
Due to this dual functionality, inhibiting CDK7 offers a powerful strategy to simultaneously halt cancer cell proliferation and suppress the expression of key oncogenic drivers.[1][8] CDK7 is frequently overexpressed in a variety of cancers, including breast, gastric, ovarian, and lung cancer, often correlating with poor prognosis.[2][3][4]
Mechanism of Action of CDK7 Inhibitors
Selective CDK7 inhibitors like this compound are designed to bind to the active site of the CDK7 enzyme, preventing it from phosphorylating its substrates.[8] This targeted inhibition disrupts the function of both the CAK and TFIIH complexes, leading to two primary anti-cancer effects:
-
Induction of Cell Cycle Arrest: By blocking the activation of downstream CDKs, CDK7 inhibitors prevent the transition between cell cycle phases, leading to an accumulation of cells in G1 and G2.[8]
-
Suppression of Oncogenic Transcription: Inhibition of Pol II phosphorylation disrupts the transcription of genes critical for cancer cell survival and proliferation, particularly those regulated by super-enhancers.[3]
These combined effects can ultimately trigger apoptosis (programmed cell death) in cancer cells.[8]
Quantitative Biological Activity
While specific quantitative data for this compound is not widely available in the public domain, the activity of other well-characterized CDK7 inhibitors, such as THZ1, provides a benchmark for expected potency. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of an inhibitor.
Table 1: Representative IC50 Values for the CDK7 Inhibitor THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| Jurkat | T-cell Leukemia | 50 |
| MOLM-13 | Acute Myeloid Leukemia | 75 |
| HCT-116 | Colorectal Carcinoma | 150 |
| A549 | Lung Carcinoma | 200 |
| MCF7 | Breast Adenocarcinoma | 250 |
Note: This data is for the exemplar CDK7 inhibitor THZ1 and is intended to be representative. Actual values for this compound must be determined experimentally.[9]
Key Signaling Pathways and Workflows
Visualizing the complex biological processes affected by CDK7 inhibition is crucial for understanding its function.
Caption: Dual roles of CDK7 in cell cycle and transcription, and the inhibitory action of this compound.
Caption: Experimental workflow for generating a dose-response curve and determining IC50.
Experimental Protocols
The following protocols are fundamental for characterizing the biological activity of a CDK7 inhibitor.
Protocol: Cell Viability and Dose-Response Curve Generation using CCK-8 Assay
This protocol outlines a standard method for determining the dose-response of a CDK7 inhibitor in a cancer cell line.[9]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours to allow cells to attach and resume growth.[9]
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest drug treatment. c. Remove the medium from the seeded cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: a. Incubate the treated plates for a defined period, typically 72 hours, in a CO2 incubator.
-
Cell Viability Measurement (CCK-8): a. Add 10 µL of CCK-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only wells). b. Normalize the data by setting the absorbance of the vehicle control wells to 100% viability. c. Plot the cell viability (%) against the logarithm of the inhibitor concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol: Western Blot for Phosphorylation Status of CDK7 Targets
Objective: To assess the effect of this compound on the phosphorylation of downstream targets like CDK1, CDK2, and RNA Polymerase II.
Methodology:
-
Cell Treatment and Lysis: a. Treat cultured cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) and a vehicle control for a specified time (e.g., 6-24 hours). b. Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
- Phospho-CDK1 (Thr161)
- Phospho-CDK2 (Thr160)
- Phospho-RNA Pol II CTD (Ser5)
- Total CDK1, CDK2, RNA Pol II, and a loading control (e.g., GAPDH, β-Actin). c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: A dose-dependent decrease in the phosphorylation of CDK1, CDK2, and Pol II CTD Ser5 upon treatment with this compound, confirming on-target activity.[10]
Conclusion and Future Directions
This compound, as a selective CDK7 inhibitor, represents a promising therapeutic agent by targeting the fundamental cellular machinery of cell cycle progression and transcription. Its dual mechanism of action provides a strong rationale for its development in treating various cancers, particularly those with a high degree of transcriptional addiction.[3] Further preclinical and clinical studies are necessary to fully elucidate its efficacy, safety profile, and potential for combination therapies.[3][8] The protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to rigorously evaluate this compound and advance its potential as a novel cancer therapeutic.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. mdpi.com [mdpi.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the pharmacology of Cdk7-IN-18
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-18 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions as a master regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation and elongation of transcription.[2][3] Given its dual role, CDK7 has emerged as a compelling therapeutic target in oncology. Cdk7-IN-18 is a chemical probe that can be utilized to investigate the biological functions of CDK7. This document provides detailed experimental protocols for the application of this compound in cell culture experiments, with a focus on assessing its anti-proliferative activity.
Data Presentation
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[3] |
| HCT116 (Colon) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects.[3] |
| OVCAR-3 (Ovarian) | Cell Proliferation Assay | 45.31 | Effective in inhibiting the proliferation of ovarian cancer cells.[3] |
| HCC1806 (Breast) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity against a breast cancer cell line.[3] |
| HCC70 (Breast) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[3] |
Experimental Protocols
A fundamental method to evaluate the efficacy of a CDK7 inhibitor is the cell viability assay. The following protocol outlines the steps for conducting a dose-response experiment using a colorimetric method, such as the Cell Counting Kit-8 (CCK-8) assay. This protocol is adaptable for this compound.
Protocol: Cell Viability and Dose-Response Curve Generation
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
2. Cell Seeding:
-
Harvest and count cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.[4]
3. Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is advisable to start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the approximate IC50 value.[4]
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.[4]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[4]
4. Cell Viability Measurement (CCK-8 Assay):
-
After the incubation period, add 10 µL of CCK-8 reagent to each well.[4]
-
Incubate the plate for 1-4 hours in the CO2 incubator. The incubation time should be optimized for each cell line.[4]
-
Measure the absorbance at 450 nm using a microplate reader.[4]
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of all other wells.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value.[4]
Visualizations
CDK7 Signaling Pathway and Inhibition
Caption: Dual role of CDK7 in cell cycle and transcription, and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
Application Notes and Protocols for Cdk7-IN-18 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cdk7 and the Inhibitor Cdk7-IN-18
Cyclin-Dependent Kinase 7 (Cdk7) is a crucial serine/threonine kinase that plays a dual role in two fundamental cellular processes: cell cycle progression and transcription. As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[1][2][3][4] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH.[1][5][6] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[4][7][8][9] Given its central role in both cell proliferation and gene expression, Cdk7 has emerged as a significant therapeutic target in oncology.[3][8][10]
This compound is a chemical probe used in research to selectively inhibit the kinase activity of Cdk7. Understanding its potency and mechanism of action is vital for cancer research and the development of novel therapeutics. In vitro kinase assays are fundamental for characterizing the inhibitory properties of compounds like this compound, providing quantitative data on their efficacy and selectivity.
Cdk7 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of the Cdk7/Cyclin H/MAT1 complex in both cell cycle control and transcription, and indicates the point of inhibition by this compound.
Figure 1. Cdk7 signaling pathway and inhibition by this compound.
Quantitative Data: Potency and Selectivity of CDK7 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various CDK7 inhibitors from biochemical and cellular assays. This data is essential for comparing the potency of this compound with other known inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| YKL-5-124 | Biochemical | CDK7/CycH/Mat1 | 9.7 | [11] |
| Biochemical | CDK2 | 1300 | [11] | |
| Biochemical | CDK9 | 3020 | [11] | |
| Biochemical | CDK12 | >1000 | [11] | |
| Biochemical | CDK13 | >1000 | [11] | |
| THZ1 | Biochemical | CDK7 | 3.2 | [12] |
| Cellular (MEC1) | CDK7 | 45 | [13] | |
| Cellular (MEC2) | CDK7 | 30 | [13] | |
| Cellular (MIA PaCa-2) | CDK7 | 26.08 | [13] | |
| SY-351 | Biochemical | CDK7/CCNH/MAT1 | 23 | [14] |
| Biochemical | CDK2/CCNE1 | 321 | [14] | |
| Biochemical | CDK9/CCNT1 | 226 | [14] | |
| Biochemical | CDK12/CCNK | 367 | [14] | |
| BS-181 | Biochemical | CDK7 | 21 | [12] |
| CT7001 (ICE0942) | Biochemical | CDK7 | 40 | [12] |
| Biochemical | CDK2 | 620 | [12] | |
| (R)-roscovitine | Biochemical | CDK7 | 500 | [15] |
| Biochemical | CDK2 | 100 | [15] | |
| Flavopiridol | Biochemical | CDK7 | 10 | [15] |
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of purified Cdk7 enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Figure 2. Workflow for a biochemical Cdk7 kinase assay.
-
This compound
-
Recombinant human Cdk7/Cyclin H/MAT1 complex
-
CDK substrate peptide (e.g., a peptide derived from the Pol II CTD)[16]
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[17]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
-
Reagent Preparation:
-
This compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A typical final concentration range for an IC50 curve would be from 1 nM to 10 µM.[18] The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Enzyme Preparation: Dilute the Cdk7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption).[18][19]
-
Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for Cdk7 to accurately determine the IC50.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a white 96-well plate.[18]
-
Add 5 µL of the diluted Cdk7 enzyme to each well.[18]
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.[18]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to keep the reaction in the linear range.[18]
-
-
Signal Detection (using ADP-Glo™):
-
After the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[18]
-
Incubate the plate at room temperature for 40 minutes.[18]
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.[18]
-
Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme + substrate, no inhibitor) and negative control (no enzyme).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) in a suitable software like GraphPad Prism to calculate the IC50 value.[13]
-
Cellular Kinase Assay (In Situ)
This protocol assesses the ability of this compound to inhibit Cdk7 activity within a cellular context. The most direct method is to measure the phosphorylation of Cdk7's primary substrate, the C-terminal domain (CTD) of RNA Polymerase II, via Western Blot.[7]
-
Cancer cell line of interest (e.g., HCT116, Jurkat)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibodies:
-
Phospho-RNA Pol II CTD (Ser2)
-
Phospho-RNA Pol II CTD (Ser5)
-
Total RNA Pol II
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to about 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 10 nM to 5 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Pol II (Ser2 and Ser5), total Pol II, and a loading control overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-Pol II signals to the total Pol II signal and then to the loading control.
-
Observe the dose-dependent decrease in Pol II CTD phosphorylation upon treatment with this compound. This provides a measure of the compound's cellular target engagement and potency.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively utilize this compound in both biochemical and cellular kinase assays. The biochemical assay allows for the precise determination of the inhibitor's potency (IC50) against the purified enzyme, while the cellular assay confirms its ability to engage the target and inhibit its function within a biological system. These methods are crucial for advancing our understanding of Cdk7's role in disease and for the development of novel therapeutic strategies targeting this key kinase.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. device.report [device.report]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.cn [documents.thermofisher.cn]
Application Notes and Protocols for CDK7 Inhibitors in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of the cell cycle and transcription, making it a compelling target in oncology.[1][2] CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation.[1][3] Dysregulation of CDK7 is a hallmark of many cancers, leading to uncontrolled cell proliferation.[5] Selective CDK7 inhibitors have emerged as a promising class of anti-cancer agents, demonstrating efficacy in preclinical models by inducing cell cycle arrest and apoptosis.[1][6]
These application notes provide a comprehensive overview of the in vivo application of CDK7 inhibitors in mouse models, based on available data for compounds with similar mechanisms of action to Cdk7-IN-18.
Data Presentation
Table 1: In Vivo Dosage and Administration of Selective CDK7 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| YKL-5-124 | C57BL/6 | N/A (Toxicity study) | 2.5 - 15 mg/kg | Intraperitoneal (i.p.) | Once daily, 5 times/week | Well-tolerated | [7] |
| SY-1365 | Xenograft | ER+ Breast Cancer | 30 mg/kg | Intravenous (i.v.) | Twice a week | Tumor growth inhibition | [4] |
| Samuraciclib | PDX | ER+ Breast Cancer | 30 mg/kg | Oral (p.o.) | Once daily | Tumor growth inhibition | [4] |
| Cdk7-IN-8 | Nude mice | Colorectal Cancer (HCT116) | 25 mg/kg | Oral (p.o.) | Once daily for 21 days | 81.9% Tumor Growth Inhibition (TGI) | [8] |
| THZ1 | Immunocompetent | Breast Cancer | Not specified | Not specified | Not specified | Protected against doxorubicin-induced cardiomyopathy and enhanced anti-cancer efficacy | [9] |
| BS-181 | CIA mice | Collagen-Induced Arthritis | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily for 2 weeks | Reduced clinical score and histological damage | [10] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the dual role of CDK7 in cell cycle regulation and transcription.
Caption: Dual role of CDK7 in cell cycle and transcription.
In Vivo Efficacy Study Workflow
This diagram outlines a typical workflow for evaluating the efficacy of a CDK7 inhibitor in a mouse xenograft model.
Caption: Workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: In Vivo Toxicity and Dose-Finding Study
Objective: To determine the maximum tolerated dose (MTD) and assess the general toxicity of this compound in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 5% DMSO in saline)
-
C57BL/6 or other appropriate mouse strain (6-8 weeks old)
-
Standard laboratory equipment for animal handling and dosing (syringes, gavage needles, etc.)
-
Blood collection supplies
-
Equipment for complete blood count (CBC) analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Grouping: Establish multiple dose groups with a vehicle control. Based on available data for similar compounds, a starting dose range could be 2.5 mg/kg to 15 mg/kg.[7]
-
Administration: Administer this compound or vehicle via the intended route (e.g., intraperitoneal injection or oral gavage) according to the planned dosing schedule (e.g., once daily, five days a week).[7]
-
Monitoring:
-
Record body weight daily.
-
Observe mice for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Perform periodic blood collections (e.g., via tail vein) for CBC analysis to monitor for hematological toxicities.[7]
-
-
Endpoint: The study can be concluded after a predetermined period (e.g., 2-4 weeks) or if significant toxicity is observed.
-
Data Analysis: Analyze changes in body weight and blood cell counts to determine the MTD.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor activity of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle solution
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest (e.g., HCT116)[8]
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.[4]
-
Begin administration of this compound at a well-tolerated dose (determined from the toxicity study) or vehicle.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study, tumors can be harvested at specific time points after the last dose to assess target engagement (e.g., by Western blot for downstream markers of CDK7 activity).
-
Conclusion
While specific in vivo dosage data for this compound is not yet established in the public domain, the information available for other selective CDK7 inhibitors provides a strong foundation for designing and executing preclinical studies. The protocols and data presented here serve as a guide for researchers to investigate the in vivo efficacy and tolerability of this compound. It is imperative to conduct thorough dose-escalation and toxicity studies to establish a safe and effective dosing regimen for this specific compound in relevant mouse models.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of cyclin-dependent kinase 7 mitigates doxorubicin cardiotoxicity and enhances anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of CDK7 ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk7-IN-18: A Tool for Interrogating Transcriptional Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulatory protein that plays a dual role in orchestrating cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[3] Simultaneously, as a subunit of the general transcription factor TFIIH, CDK7 is critically involved in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[4][5] This phosphorylation event is a prerequisite for promoter clearance and the transition into productive transcript elongation. Given its central role in these fundamental cellular processes, CDK7 has emerged as a compelling therapeutic target in oncology and a valuable tool for studying the intricate mechanisms of transcriptional regulation.[1][6]
Cdk7-IN-18 is a chemical probe that can be utilized to investigate the cellular consequences of CDK7 inhibition. By assessing the downstream effects of this compound on cell proliferation and the phosphorylation status of its key substrates, researchers can elucidate the role of CDK7 in various biological contexts.
Data Presentation
Inhibitory Activity of this compound
The potency of this compound has been determined through both in vitro enzymatic assays and cell-based proliferation assays across a panel of human cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[7] |
| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects in a colon cancer cell line.[7] |
| OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting the proliferation of ovarian cancer cells.[7] |
| HCC1806 (Breast Cancer) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity against a breast cancer cell line.[7] |
| HCC70 (Breast Cancer) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[7] |
Comparative Inhibitory Activity of Other CDK7 Inhibitors
To provide a broader context, the following table summarizes the IC50 values for other commonly used CDK7 inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| THZ1 | CDK7 | 3.2 | [8] |
| YKL-5-124 | CDK7 | 9.7 | [9] |
| SY-351 | CDK7 | 23 | [10] |
| BS-181 | CDK7 | 21 | [8] |
| ICEC0942 (CT7001) | CDK7 | 40 | [8] |
| Flavopiridol | CDK7 | 10 | [11] |
| (R)-roscovitine | CDK7 | 500 | [11] |
Visualizations
Caption: CDK7, as part of the TFIIH complex, phosphorylates RNA Polymerase II, a critical step for transcription initiation.
Caption: A general workflow for investigating the effects of this compound on cancer cell lines.
Caption: this compound inhibits both the transcriptional and cell cycle regulatory functions of CDK7.
Experimental Protocols
Protocol 1: Cell Viability and Dose-Response Curve Generation using WST-8 Assay
This protocol outlines the steps to determine the anti-proliferative effect of this compound on cancer cells using a water-soluble tetrazolium salt (WST-8) based colorimetric assay.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-8 (Water Soluble Tetrazolium salt) reagent (e.g., CCK-8)
-
Microplate reader (450 nm absorbance)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Gently mix the plate to ensure a homogeneous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium and WST-8 reagent.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the cell viability against the log-transformed concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of RNAPII and CDK1/2 Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of its key substrates, RNAPII, CDK1, and CDK2.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII CTD (Ser5)
-
Rabbit anti-phospho-RNAPII CTD (Ser7)
-
Rabbit anti-total RNAPII
-
Rabbit anti-phospho-CDK1 (Thr161)
-
Rabbit anti-phospho-CDK2 (Thr160)
-
Rabbit anti-total CDK1
-
Rabbit anti-total CDK2
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., based on the IC50 from the proliferation assay) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Place culture plates on ice and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.
-
Conclusion
This compound serves as a valuable research tool for dissecting the multifaceted roles of CDK7 in transcriptional regulation and cell cycle control. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at understanding the biological consequences of CDK7 inhibition in various cellular contexts. These studies can provide critical insights into the development of novel therapeutic strategies targeting CDK7 in cancer and other diseases characterized by transcriptional dysregulation.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cdk7-IN-18 in Breast Cancer Research: Detailed Application Notes and Protocols
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a pivotal regulator of the cell cycle and transcription, making it a compelling therapeutic target in oncology.[1][2] In breast cancer, CDK7 is frequently overexpressed and its inhibition has demonstrated significant anti-tumor activity across various subtypes, including estrogen receptor-positive (ER+), HER2-positive (HER2+), and triple-negative breast cancer (TNBC).[3][4] Cdk7-IN-18 is a potent and selective inhibitor of CDK7, offering a valuable tool for investigating the biological roles of CDK7 and for preclinical assessment of its therapeutic potential in breast cancer.
As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[2] Inhibition of CDK7 by compounds like this compound can therefore simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, such as MYC.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in breast cancer research, including data presentation, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation
Quantitative data for the closely related inhibitor, Cdk7-IN-8, demonstrates its anti-proliferative activity across various cancer cell lines. This information can serve as a starting point for designing experiments with this compound.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |
| HCC1806 | Breast Cancer | Cell Proliferation Assay | 44.47 | Demonstrates inhibitory activity against a breast cancer cell line.[2] |
| HCC70 | Breast Cancer | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[2] |
| HCT116 | Colon Cancer | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects in a colon cancer cell line.[2] |
| OVCAR-3 | Ovarian Cancer | Cell Proliferation Assay | 45.31 | Effective in inhibiting the proliferation of ovarian cancer cells.[2] |
| Cdk7 | - | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[2] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the dual role of CDK7 in cell cycle control and transcription, highlighting the points of intervention for inhibitors like this compound.
Caption: Dual roles of CDK7 in cell cycle and transcription and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound in breast cancer cell lines.
Caption: Workflow for in vitro evaluation of this compound in breast cancer cells.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is to determine the IC50 value of this compound in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, HCC1806, HCC70)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
This protocol is to assess the effect of this compound on CDK7-mediated signaling pathways.
Materials:
-
Breast cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK2 (Thr160), anti-p-RNA Pol II (Ser5), anti-MYC, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 1x and 5x IC50) for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound as described for Western blotting.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Conclusion
This compound represents a valuable chemical probe for dissecting the roles of CDK7 in breast cancer biology. The provided application notes and protocols offer a framework for investigating its anti-proliferative effects, mechanism of action, and potential as a therapeutic agent. Given the dual function of CDK7 in regulating the cell cycle and transcription, a multi-faceted experimental approach, as outlined above, is recommended for a comprehensive evaluation of this compound in breast cancer research. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7 Inhibition in Leukemia Cell Lines
Note: While the topic specified "Cdk7-IN-18," a thorough search of the scientific literature did not yield any specific published data for a compound with this designation. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective covalent Cdk7 inhibitor, THZ1, and other relevant Cdk7 inhibitors, which are extensively studied in the context of leukemia. The principles and methods described herein are broadly applicable to the preclinical evaluation of Cdk7 inhibitors against leukemia cell lines.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] As a component of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the initiation and elongation of transcription.[2][4][5] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2][3][5] In many cancers, including various forms of leukemia, there is a heightened dependence on transcriptional programs for survival and proliferation, making CDK7 an attractive therapeutic target.[3][6] Cdk7 inhibitors have shown potent anti-tumor activity in preclinical models of leukemia by inducing cell cycle arrest and apoptosis.[1][4][6]
These application notes provide a summary of the effects of the Cdk7 inhibitor THZ1 on leukemia cell lines and detailed protocols for key experimental assays.
Data Presentation
Table 1: Anti-proliferative Activity of THZ1 in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (nM) | Assay Duration (h) | Reference |
| NALM6 | B-cell Acute Lymphocytic Leukemia (B-ALL) | 101.2 | 72 | [7] |
| REH | B-cell Acute Lymphocytic Leukemia (B-ALL) | 26.26 | 72 | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified, but highly sensitive | Not specified | [4] |
| THP1 | Acute Myeloid Leukemia (AML) | Low nM range | 72 | [8] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Low nM range | 72 | [8] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Low nM range | 72 | [8] |
Table 2: Cellular Effects of THZ1 on Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Effect | Observations | Reference |
| B-ALL cells | B-ALL | Cell Cycle Arrest | Arrest in G0/G1 phase at low concentrations. | [1] |
| B-ALL cells | B-ALL | Apoptosis | Induction of apoptosis at high concentrations. | [1] |
| AML cells | AML | Apoptosis | Dose and time-dependent increase in apoptosis. | [4] |
| AML cells | AML | Cell Cycle Arrest | Induction of G0/G1 cell cycle arrest. | [4] |
| Jurkat | T-ALL | Global mRNA Reduction | 75% of mRNAs reduced >2-fold at 6h with 250 nM THZ1. | [4] |
Signaling Pathway of Cdk7 Inhibition
Caption: Mechanism of Cdk7 inhibition in leukemia cells.
Experimental Protocols
Cell Viability Assay (CCK-8 or similar)
Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A water-soluble tetrazolium salt is reduced by dehydrogenases in living cells to a colored formazan (B1609692) product.
Materials:
-
Leukemia cell lines (e.g., NALM6, REH, THP1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Cdk7 inhibitor (e.g., THZ1) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the Cdk7 inhibitor in complete medium.
-
Add 10 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Leukemia cells treated with Cdk7 inhibitor
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the Cdk7 inhibitor at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA.
Materials:
-
Leukemia cells treated with Cdk7 inhibitor
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with the Cdk7 inhibitor for the desired duration (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Materials:
-
Leukemia cells treated with Cdk7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser2/5/7, anti-phospho-CDK1/2, anti-c-MYC, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the Cdk7 inhibitor and harvest them.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
Experimental Workflow
Caption: General workflow for evaluating a Cdk7 inhibitor.
References
- 1. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibition induces apoptosis in acute myeloid leukemia cells and exerts synergistic antileukemic effects with azacitidine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]
- 6. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-18 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the potent and selective CDK7 inhibitor, Cdk7-IN-18, in combination with other cancer therapies. This document outlines the rationale, quantitative data from preclinical studies of similar CDK7 inhibitors, and detailed experimental protocols to assess synergistic anti-cancer effects.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH), it phosphorylates the C-terminal domain of RNA polymerase II, thereby controlling the expression of numerous genes, including key oncogenes.[1] Concurrently, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates cell cycle-dependent kinases such as CDK1, CDK2, CDK4, and CDK6, driving cell proliferation.[1][2] Given this dual role, inhibiting CDK7 presents a compelling strategy to halt tumor growth and survival.
This compound is a potent and selective inhibitor of CDK7. While preclinical data on this compound in combination therapies is emerging, studies with structurally similar and functionally related CDK7 inhibitors have demonstrated significant synergistic or additive anti-tumor activity when combined with various anti-cancer agents, including targeted therapies, chemotherapy, and immunotherapy.[3][4][5] This suggests a broad potential for this compound to enhance the efficacy of existing cancer treatments and overcome resistance mechanisms.
Data Presentation
The following tables summarize quantitative data from preclinical studies of CDK7 inhibitors, including the closely related Cdk7-IN-8, and other well-characterized inhibitors like THZ1. This data provides a strong rationale for exploring similar combinations with this compound.
Table 1: In Vitro IC50 Values for Cdk7-IN-8
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 25.26[6] |
| OVCAR-3 | Ovarian Cancer | 45.31[6] |
| HCC1806 | Triple-Negative Breast Cancer | 44.47[6] |
| HCC70 | Triple-Negative Breast Cancer | 50.85[6] |
Table 2: In Vivo Efficacy of Cdk7-IN-8 in a Xenograft Model
| Parameter | Value |
| Animal Model | Male ICR Mice[7] |
| Drug | Cdk7-IN-8[7] |
| Dosage | 25 mg/kg[7] |
| Administration Route | Oral (p.o.)[7] |
| Dosing Schedule | Once daily (qd) for 21 days[7] |
| Tumor Growth Inhibition (TGI) | 81.9%[7] |
Table 3: Synergistic Effects of CDK7 Inhibitor (THZ1) in Combination Therapy (Non-Small Cell Lung Cancer)
| Combination | Cell Lines | Assay | Result |
| THZ1 + LY2228820 (p38α inhibitor) | A549, H460, H292, H1299 | Cell Viability (CCK-8) | Combination Index (CI) < 0.8, indicating synergy[3] |
Table 4: Clinical Efficacy of CDK7 Inhibitor (Samuraciclib) in Combination with Fulvestrant (HR+ Breast Cancer)
| Parameter | Value |
| Patient Population | HR+, HER2- advanced breast cancer, previously treated with a CDK4/6 inhibitor[8] |
| Treatment | Samuraciclib (360 mg QD) + Fulvestrant (500 mg Q4W)[8] |
| Clinical Benefit Rate (CBR) at 24 weeks | 36%[8] |
| Median Progression-Free Survival (PFS) in TP53 wild-type patients | 32 weeks[8] |
| Median Progression-Free Survival (PFS) in TP53 mutant patients | 7.9 weeks[8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by CDK7 inhibition and the general workflows for assessing combination therapies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other anti-cancer agents.
Protocol 1: Cell Viability and Synergy Assessment using CCK-8 Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and its synergistic effects with a combination drug.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Combination drug (dissolved in a suitable solvent)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treat cells with this compound alone, the combination drug alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).[9]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis for CDK7 Target Engagement
This protocol assesses the inhibition of CDK7 kinase activity by measuring the phosphorylation of its downstream targets, CDK1 and CDK2.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-CDK1 (Thr161), anti-p-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, and a loading control (e.g., GAPDH).[10]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.[10]
-
Quantify band intensities using densitometry software to determine the ratio of phosphorylated to total protein.
-
Protocol 3: In Vivo Xenograft Study for Combination Therapy
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)
-
Cancer cell line (e.g., HCT116, OVCAR-3)
-
Matrigel
-
This compound
-
Combination drug
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 × length × width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination drug alone, this compound + Combination drug).
-
-
Drug Administration:
-
Administer this compound (e.g., 25 mg/kg, p.o., qd) and the combination drug at their respective doses and schedules.[7]
-
Administer vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.[7]
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects of the combination therapy compared to single agents.
-
Excised tumors can be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.
-
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. onclive.com [onclive.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Cdk7-IN-18 for Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3][5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a critical step for transcription initiation.[1][3] Due to the frequent dysregulation of the cell cycle and transcriptional addiction in cancer, CDK7 has emerged as a compelling therapeutic target.[3][6] Cdk7-IN-18 is a potent inhibitor of CDK7, and this document provides detailed application notes and protocols for its use in inducing apoptosis in tumor cells. While specific data for this compound is limited in the public domain, the protocols provided are based on studies with other well-characterized CDK7 inhibitors like THZ1 and are adaptable.
Mechanism of Action
This compound induces apoptosis in tumor cells primarily through the inhibition of CDK7's kinase activity, which impacts both transcription and cell cycle control.[3] By inhibiting CDK7, this compound prevents the phosphorylation of RNAPII, leading to the suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.[3] This transcriptional inhibition results in the downregulation of key oncogenes and anti-apoptotic proteins like BCL-2 and MCL1.[1][7] Furthermore, inhibition of CDK7 disrupts the activation of cell cycle-associated CDKs, leading to cell cycle arrest, often at the G2/M phase.[1][8] The combined effect of transcriptional repression of survival genes and cell cycle disruption culminates in the induction of apoptosis, or programmed cell death.[3][7]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the CDK7 inhibitor THZ1 in various cancer cell lines, which can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08[9] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7[9] |
| MEC1 | Chronic Lymphocytic Leukemia | 45 |
| MEC2 | Chronic Lymphocytic Leukemia | 30 |
Note: The IC50 values for some pancreatic cancer cell lines were reported to be within the range of 26.08 nM to 423.7 nM.[9]
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the approximate IC50 value. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour.[6] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in apoptosis and the cell cycle, such as cleaved PARP, p-CDK1, and p-CDK2.[1][2]
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p-CDK1, anti-p-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk7-IN-18 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, stability, and handling of Cdk7-IN-18. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It is a pyrimidine-derived compound.[1] CDK7 is a key enzyme that plays a dual role in regulating both the cell cycle and gene transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription. By inhibiting CDK7, this compound can induce cell cycle arrest and suppress the transcription of key oncogenes, making it a valuable tool for cancer research.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store this compound solutions to ensure stability?
To maintain the stability and activity of this compound:
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When handled and stored properly, DMSO stock solutions of similar compounds are typically stable for up to 6 months. For short-term storage (up to 1 month), -20°C is also acceptable.
Q4: Is this compound stable in aqueous solutions and cell culture media?
The stability of small molecule inhibitors in aqueous solutions and cell culture media can be limited. Degradation can occur over time, especially during long incubation periods. If you suspect instability is affecting your experiments, consider the following:
-
Prepare fresh dilutions from your DMSO stock for each experiment.
-
For long-term cell culture experiments (e.g., >24 hours), it may be necessary to replenish the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
Troubleshooting Guide
Issue 1: this compound shows low or no activity in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Inadequate Solubility | Ensure this compound is fully dissolved in the DMSO stock solution. Use of ultrasonication can aid in dissolution. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation after adding the compound. |
| Compound Degradation | Prepare fresh dilutions from a properly stored, aliquoted stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. For long-term experiments, replenish the media with fresh compound every 24-48 hours. |
| Incorrect Concentration | Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and experimental endpoint. The IC50 can vary significantly between different cell lines. |
| Cell Line Resistance | Confirm that your cell line expresses CDK7. Some cell lines may have intrinsic or acquired resistance to CDK7 inhibition. Consider using a positive control cell line known to be sensitive to CDK7 inhibitors. |
| Short Incubation Time | The inhibitory effects of this compound may take time to manifest. Increase the incubation time (e.g., 48, 72, or 96 hours) to allow for sufficient time for the compound to affect cell cycle progression and transcription. |
Issue 2: I am observing high levels of cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects and general cytotoxicity. Determine the IC50 value for your cell line and use concentrations around this value for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in your experiments to assess the effect of the solvent on your cells. |
| Cell Line Sensitivity | Your specific cell line may be highly sensitive to CDK7 inhibition. Perform a dose-response curve starting from a very low concentration to identify a therapeutic window with minimal toxicity. |
Quantitative Data Summary
While specific quantitative solubility and stability data for this compound is limited in publicly available resources, the following table provides data for a closely related pyrimidine-derived CDK7 inhibitor, Cdk7-IN-4, which can serve as a useful reference.
Table 1: Solubility of Cdk7-IN-4
| Solvent | Concentration | Remarks |
| DMSO | 125 mg/mL (251.19 mM) | Requires ultrasonication for complete dissolution. |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| In Solvent (DMSO) | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic water bath.
-
Procedure:
-
Allow the this compound vial to warm to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, this compound stock solution, MTT reagent or CellTiter-Glo® reagent, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits CDK7, thereby blocking its dual functions in cell cycle progression and transcriptional regulation.
Caption: A typical workflow for conducting in vitro experiments using this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Optimizing Cdk7-IN-18 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Cdk7-IN-18, a potent and specific inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[2][3] As a component of the Cdk-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][4][5] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation of transcription.[1][6][7] By inhibiting CDK7, this compound can lead to cell cycle arrest and a shutdown of key transcriptional programs that drive cell proliferation, making it a valuable tool for cancer research.[1][2]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point for this compound is to perform a dose-response experiment based on its reported IC50 values. The IC50 of this compound against the isolated enzyme is 54.29 nM.[8] In cell-based assays, the IC50 values are reported to be in the nanomolar range for various cancer cell lines. For example, after 72 hours of treatment, the IC50 values are 50.85 nM for HCC70, 45.31 nM for OVCAR-3, 25.26 nM for HCT116, and 44.47 nM for HCC1806.[1][8] It is recommended to test a concentration range from 0 to 100 nM as a starting point.[8]
Q3: How can I confirm that this compound is working in my cells?
A3: The most direct way to confirm the on-target activity of this compound is to perform a Western blot analysis to measure the phosphorylation status of direct CDK7 substrates.[9] Inhibition of CDK7 should lead to a dose- and time-dependent decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 (Ser5) and serine 7 (Ser7).[4][10] Additionally, you can assess the phosphorylation of the T-loop of other CDKs, such as CDK1 (Thr161) and CDK2 (Thr160), which are also phosphorylated by CDK7.[4][11]
Q4: What are potential off-target effects of this compound?
A4: At higher concentrations, this compound may inhibit other kinases or cellular processes.[1] To minimize off-target effects, it is crucial to use the lowest effective concentration that elicits the desired biological response.[1] To validate that the observed phenotype is due to specific inhibition of CDK7, it is recommended to perform control experiments, such as using a structurally distinct CDK7 inhibitor or employing genetic approaches like siRNA or shRNA-mediated knockdown of CDK7.[1]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and another well-characterized CDK7 inhibitor, THZ1, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT116 | Colon Cancer | 25.26 | [1][8] |
| OVCAR-3 | Ovarian Cancer | 45.31 | [1][8] | |
| HCC1806 | Breast Cancer | 44.47 | [1][8] | |
| HCC70 | Breast Cancer | 50.85 | [1][8] | |
| THZ1 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08 | [12] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7 | [12] | |
| MEC1 | Chronic Lymphocytic Leukemia | 45 | [12] | |
| MEC2 | Chronic Lymphocytic Leukemia | 30 | [12] | |
| H1975 | Non-Small Cell Lung Cancer | 379 | [13] | |
| H1975/WR | Non-Small Cell Lung Cancer (Resistant) | 83.4 | [13] | |
| H1975/OR | Non-Small Cell Lung Cancer (Resistant) | 125.9 | [13] |
Signaling Pathway and Inhibition
The diagram below illustrates the dual role of CDK7 in cell cycle regulation and transcription, and the point of inhibition by this compound.
Caption: Simplified CDK7 signaling pathway and point of inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell proliferation or viability. | Concentration is too low: The concentration of this compound may not be sufficient to inhibit CDK7 in your specific cell line.[1] | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM).[1] |
| Incubation time is too short: The inhibitor may require a longer duration to exert its effects. | Increase the incubation time (e.g., 48, 72, or 96 hours).[1] | |
| Degradation of the inhibitor: this compound may be unstable in your cell culture medium over long incubation periods. | Replenish the medium with fresh inhibitor every 24-48 hours.[1] | |
| Significant cell death even at low concentrations. | High sensitivity of the cell line: Your cell line may be particularly sensitive to CDK7 inhibition.[1] | Use a lower range of concentrations in your dose-response experiment.[1] |
| Cytotoxicity of the solvent: The solvent used to dissolve this compound (e.g., DMSO) may be causing cell death. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control.[1] | |
| Inconsistent results between experiments. | Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells within a consistent and low passage number range for all experiments. |
| Inhibitor stock solution degradation: Improper storage of the this compound stock solution can lead to loss of activity. | Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[14] | |
| Unexpected phenotype observed. | Off-target effects: At higher concentrations, this compound may be inhibiting other kinases or cellular processes.[1] | Use the lowest effective concentration and validate findings with a second CDK7 inhibitor or a genetic approach (siRNA/shRNA).[1] |
| Cellular context: The effect of CDK7 inhibition can be cell-type specific and influenced by the genetic background of the cells. | Characterize the downstream effects on CDK7 targets (e.g., phosphorylation of RNA Pol II and cell cycle CDKs) to confirm on-target activity. |
Experimental Protocols
Protocol: Cell Viability and Dose-Response Curve Generation using CCK-8 Assay
This protocol outlines the steps for a typical experiment to determine the IC50 value of this compound using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).[12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[12]
-
-
Cell Viability Measurement (CCK-8 Assay):
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value.[12]
-
Caption: Workflow for determining IC50 values of Cdk7 inhibitors.
Protocol: Western Blot Analysis for CDK7 Target Engagement
This protocol describes how to assess the inhibition of CDK7 in cells by measuring the phosphorylation of its direct substrate, RNA Polymerase II.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNA Polymerase II CTD (Ser5)
-
Rabbit anti-phospho-RNA Polymerase II CTD (Ser7)
-
Mouse anti-total RNA Polymerase II
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the effect of this compound on cell cycle progression.
Materials:
-
Cell culture plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvest and Fixation:
-
Harvest both adherent and floating cells.
-
Wash cells with PBS and resuspend in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cdk7-IN-18 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the covalent CDK7 inhibitor, Cdk7-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the initiation of transcription.[6][7][8] By covalently binding to CDK7, this compound irreversibly inhibits its kinase activity, leading to cell cycle arrest and the suppression of key oncogenic transcripts, ultimately resulting in cancer cell death.[1][2]
Q2: My cells are showing increasing resistance to this compound. What are the potential mechanisms?
Acquired resistance to covalent CDK7 inhibitors like this compound can arise from several mechanisms:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2, is a major mechanism of resistance to some covalent CDK7 inhibitors.[9] These transporters actively pump the inhibitor out of the cell, reducing its intracellular concentration and preventing it from reaching its target, CDK7.[9]
-
On-Target Mutations: While less common for irreversible inhibitors, mutations in the CDK7 gene could potentially alter the binding site of this compound, reducing its efficacy. For non-covalent CDK7 inhibitors, a D97N mutation has been shown to confer resistance.[10] It is important to note that cells with this mutation may remain sensitive to covalent inhibitors.[10]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent their dependence on CDK7-mediated transcription and cell cycle progression.[11] This can involve the upregulation of other receptor tyrosine kinases or downstream signaling molecules.
-
Altered Downstream Signaling: Changes in the expression or activity of proteins downstream of CDK7 could also contribute to resistance.
Q3: How do I develop a this compound resistant cell line?
Developing a resistant cell line is a crucial step in studying resistance mechanisms. The general protocol involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period (typically 3-6 months).
Troubleshooting Guides
Issue 1: Gradual loss of sensitivity to this compound (Increasing IC50)
This is the most common indicator of acquired resistance. The following steps will guide you through the investigation of the underlying mechanisms.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Upregulation of Drug Efflux Pumps (e.g., ABCB1, ABCG2) | 1. Gene Expression Analysis: Perform qRT-PCR or RNA-Seq on parental and resistant cells to compare the mRNA levels of ABCB1 and ABCG2. 2. Protein Expression Analysis: Use Western blotting or flow cytometry to assess the protein levels of ABCB1 and ABCG2. 3. Functional Assay: Treat resistant cells with this compound in combination with a known inhibitor of ABC transporters (e.g., verapamil (B1683045) for ABCB1). | Increased mRNA and protein levels of ABC transporters in resistant cells. Restoration of sensitivity to this compound in the presence of an efflux pump inhibitor. |
| Activation of Bypass Signaling Pathways | 1. Phospho-Kinase Array: Use a phospho-kinase array to screen for differential activation of various signaling pathways between parental and resistant cells. 2. Western Blotting: Validate the findings from the array by performing Western blots for key phosphorylated and total proteins in the identified pathways (e.g., p-AKT/AKT, p-ERK/ERK). 3. Combination Treatment: Treat resistant cells with this compound and an inhibitor of the identified bypass pathway. | Increased phosphorylation of specific kinases in the resistant cells. Synergistic or additive cell killing with the combination treatment. |
| On-Target Mutation in CDK7 | 1. Gene Sequencing: Sequence the CDK7 gene in both parental and resistant cell lines to identify any potential mutations. Pay close attention to the kinase domain. | Identification of a mutation in the CDK7 gene of the resistant cell line. |
Issue 2: Intrinsic resistance to this compound in a new cell line
If a cell line shows high initial resistance to this compound, it may have intrinsic resistance mechanisms.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Basal Expression of Drug Efflux Pumps | 1. Baseline Expression Analysis: Analyze the basal mRNA and protein expression levels of ABCB1 and ABCG2 in the cell line of interest and compare them to known sensitive cell lines. | The intrinsically resistant cell line shows significantly higher basal expression of ABC transporters. |
| Pre-existing Activating Mutations in Bypass Pathways | 1. Genomic and Proteomic Analysis: Characterize the genomic and proteomic landscape of the cell line to identify any known activating mutations or amplifications in oncogenes that could drive bypass signaling (e.g., KRAS, PIK3CA). | The cell line harbors mutations or amplifications in genes that are part of known resistance pathways. |
| Low Dependence on CDK7-mediated Transcription | 1. Transcriptomic Analysis: Perform RNA-Seq to assess the cell line's transcriptional profile. Some cell lines may have a lower reliance on the specific transcriptional programs regulated by CDK7. | The cell line's key survival and proliferation genes are not among those most sensitive to CDK7 inhibition. |
Data Presentation
The following tables provide examples of how to present quantitative data when comparing sensitive and resistant cell lines. Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.
Table 1: Example IC50 Values of Covalent CDK7 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistant to | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Resistance |
| H1975 | NSCLC | WZ4002 | THZ1 | 379 nM | 83.4 nM | 0.22 |
| H1975 | NSCLC | Osimertinib | THZ1 | 379 nM | 125.9 nM | 0.33 |
| H1975 | NSCLC | WZ4002 | QS1189 | 755.3 nM | 232.8 nM | 0.31 |
| H1975 | NSCLC | Osimertinib | QS1189 | 755.3 nM | 275.3 nM | 0.36 |
| Example-Cell-Line-1 | Breast Cancer | This compound | This compound | 50 nM | 1500 nM | 30 |
| Example-Cell-Line-2 | Colon Cancer | This compound | This compound | 120 nM | 2500 nM | 20.8 |
Data for H1975 cell lines adapted from a study on EGFR-TKI resistance.[12][13]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: Continuously monitor the cells for viability and proliferation. Maintain the cells at each concentration until a stable, proliferating population is established.
-
Confirmation of Resistance: After several months of culture (typically 3-6), confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 (e.g., >10-fold) indicates the successful generation of a resistant cell line.
Protocol 2: Western Blotting for Phosphorylated and Total Kinases
-
Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Treat with this compound at their respective IC50 concentrations for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target kinases (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: CDK7 signaling and potential resistance pathways to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. esmo.org [esmo.org]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk7-IN-18 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively utilizing Cdk7-IN-18 and its analogs (like YKL-5-124) in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing significant tumor growth inhibition. What are the possible reasons?
A1: A lack of efficacy in vivo can stem from several factors, from formulation issues to insufficient target engagement.
-
Formulation and Dosing:
-
Poor Solubility/Suspension: this compound has low aqueous solubility. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each dose. Inconsistent suspension can lead to inaccurate dosing.
-
Incorrect Dosing/Schedule: Verify your dosing calculations and administration schedule. Preclinical studies with similar selective CDK7 inhibitors often use daily intraperitoneal (i.p.) or oral gavage administration.[1]
-
-
Pharmacokinetics (PK):
-
Inadequate Exposure: The compound may be rapidly metabolized or cleared, failing to reach sufficient concentrations at the tumor site. If you continue to see a lack of efficacy, a pilot PK study to measure plasma and tumor drug levels would be informative.
-
-
Target Engagement:
-
Insufficient Inhibition: It is crucial to confirm that this compound is inhibiting its target in the tumor tissue. A lack of efficacy despite adequate drug exposure points to the target not being critical for tumor growth in your specific model.[2][3] (See Protocol 2 for assessing target engagement).
-
Q2: How should I prepare this compound for oral administration in mice?
A2: Due to its low water solubility, this compound must be formulated as a suspension for oral gavage. A common and effective vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
See Protocol 1: Preparation of this compound for Oral Gavage for a detailed, step-by-step guide.
-
Key Considerations: Always prepare the suspension fresh daily. Ensure the suspension is vigorously vortexed before drawing each dose to ensure uniformity.
Q3: I've confirmed target engagement (reduced p-CDK2), but the tumor is still growing. Why?
A3: This scenario suggests that while the drug is active, the biological consequences are not sufficient to halt tumor growth in your model.
-
Cytostatic vs. Cytotoxic Effect: Selective CDK7 inhibition, by primarily inducing G1 cell cycle arrest, can be cytostatic (slowing growth) rather than cytotoxic (killing cells) in some contexts.[1] You may observe a reduction in the tumor growth rate rather than outright regression.
-
Resistance Mechanisms: The tumor cells may have redundant pathways or develop adaptive resistance, bypassing the G1 arrest induced by CDK7 inhibition.
-
Invalidated Target Hypothesis: The fundamental premise that CDK7 inhibition is lethal to your cancer model might be incorrect.[2] Even with successful target engagement, if the cell has other ways to survive and proliferate, the therapeutic effect will be minimal.
Q4: I'm observing unexpected toxicity (e.g., weight loss) in my animal models. What should I do?
A4: Toxicity can be related to the compound itself (on-target or off-target effects) or the formulation vehicle.
-
Dose Reduction: The dose may be too high for the specific animal strain or model. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Vehicle Control: Always include a control group that receives only the vehicle to ensure the toxicity is not caused by the formulation components (e.g., DMSO, PEG).
-
On-Target Toxicity: CDK7 is essential for the cell cycle in normal proliferating cells (e.g., in the gut or bone marrow), and inhibiting it can lead to side effects.[4]
-
Off-Target Toxicity: Although this compound and its analog YKL-5-124 are highly selective, off-target activity can never be fully excluded and may contribute to toxicity.[5] Monitor for common kinase inhibitor-related toxicities like gastrointestinal issues or cytopenias.[4]
Q5: I see a strong reduction in p-CDK2 but little to no change in RNA Polymerase II phosphorylation (p-RNA Pol II Ser5/7). Is the inhibitor working?
A5: Yes, this is the expected result for a selective CDK7 inhibitor like this compound or YKL-5-124.
-
Mechanism of Action: These inhibitors predominantly affect CDK7's function as a CDK-activating kinase (CAK), which is responsible for phosphorylating and activating cell cycle CDKs like CDK1 and CDK2.[1][5][6] This leads to a robust G1 cell cycle arrest.
-
Redundancy in Transcription: The effect on global transcription (mediated by p-RNA Pol II) is less pronounced.[1][5][7] This is a key distinction from broader-spectrum inhibitors like THZ1, which also potently inhibit CDK12/13 and cause a dramatic decrease in p-RNA Pol II levels.[5] Your result confirms the selectivity of the inhibitor.
Quantitative Data Summary
The following tables summarize representative in vitro potency and in vivo efficacy data for YKL-5-124, a close and well-characterized analog of this compound.
| Table 1: In Vitro Potency of YKL-5-124 | |
| Target | IC₅₀ (nM) |
| CDK7 | 53.5 |
| CDK7/Mat1/CycH Complex | 9.7[8] |
| CDK2 | 1300[5] |
| CDK9 | 3020[5] |
| CDK12 / CDK13 | Inactive[6][8] |
| IC₅₀: Half-maximal inhibitory concentration. |
| Table 2: Representative In Vivo Efficacy of YKL-5-124 | |
| Parameter | Value / Observation |
| Cancer Model | Multiple Myeloma (MM), Small Cell Lung Cancer (SCLC)[1][9] |
| Animal Model | Xenograft mouse models[9] |
| Dosing Route | Intraperitoneal (i.p.) injection[1] |
| Dose & Schedule | 2.5 mg/kg, daily[10] |
| Efficacy Readout | - Significant tumor regression[9][11]- Increased survival in MM models[9][12] |
| Toxicity | Reported as well-tolerated at effective doses[1] |
Key Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (0.5% CMC Suspension)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (CMC, medium viscosity)
-
Sterile deionized water
-
Sterile magnetic stir bar and stir plate
-
50 mL sterile conical tube
Procedure:
-
Prepare 0.5% CMC Vehicle:
-
Weigh 0.25 g of CMC powder.
-
In a sterile beaker, add 50 mL of sterile deionized water.
-
Place the beaker on a magnetic stir plate and add the stir bar.
-
Slowly sprinkle the CMC powder into the vortex of the stirring water to prevent clumping.
-
Cover the beaker and allow it to stir for several hours (or overnight at 4°C) until the CMC is completely dissolved and the solution is clear and viscous.
-
-
Prepare this compound Suspension (Example: 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse):
-
Calculate the total amount of this compound needed for your study cohort for one day.
-
Weigh the required amount of this compound powder and place it in a sterile tube appropriate for the final volume.
-
Add the required volume of the 0.5% CMC vehicle to the tube.
-
Vortex vigorously for 5-10 minutes until a uniform, milky suspension is achieved. There should be no visible clumps of powder.
-
-
Administration:
-
Immediately before dosing each animal, vortex the stock suspension vigorously for at least 30 seconds.
-
Quickly and accurately draw up the calculated volume for the animal's body weight into an appropriate oral gavage syringe.
-
Administer immediately to the animal via oral gavage.
-
Protocol 2: Assessing Target Engagement via Western Blot from Tumor Lysates
This protocol details the analysis of CDK2 phosphorylation at Threonine 160 (p-CDK2 T160), a direct downstream marker of CDK7's CAK activity.
Materials:
-
Tumor tissue, snap-frozen in liquid nitrogen
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CDK2 (Thr160)[10]
-
Rabbit or mouse anti-total CDK2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-Actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Tumor Lysate Preparation:
-
Harvest tumors from vehicle- and this compound-treated animals at a specified time point after the final dose (e.g., 4-24 hours). Immediately snap-freeze in liquid nitrogen and store at -80°C.
-
Add ~500 µL of ice-cold lysis buffer to a small piece of frozen tumor tissue (~50-100 mg) in a pre-chilled tube.
-
Homogenize the tissue using a mechanical homogenizer or bead beater until fully dissociated. Keep samples on ice throughout.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for p-CDK2 (Thr160) (e.g., at 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein levels, the membrane can be stripped and re-probed for total CDK2 and a loading control like GAPDH.
-
Analysis: Quantify band intensity using software like ImageJ. A significant decrease in the ratio of p-CDK2 to total CDK2 in treated samples compared to vehicle controls confirms target engagement.[1]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the CDK-activating kinase (CAK) complex.
Experimental Workflow
Caption: Standard workflow for an in vivo efficacy study of this compound.
References
- 1. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
Navigating the Nuances of CDK7 Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the toxicity and side effect profile of Cyclin-Dependent Kinase 7 (CDK7) inhibitors. As a critical regulator of both the cell cycle and transcription, CDK7 is a compelling therapeutic target in oncology.[1][2][3][4][5][6][7][8] However, understanding the potential toxicities and off-target effects of its inhibitors is paramount for successful preclinical and clinical development. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of CDK7 inhibitors that can lead to toxicity?
A1: CDK7 inhibitors exert their effects by targeting a kinase with a dual role in fundamental cellular processes: cell cycle progression and transcription.[2][7][8] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive the cell cycle.[4][5][6][7][9] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for transcription initiation.[4][7][8] Inhibition of these functions can lead to cell cycle arrest and apoptosis, which is the desired anti-cancer effect.[2][8] However, since these processes are also essential for healthy, rapidly dividing cells, on-target toxicity can occur in tissues such as the bone marrow and gastrointestinal tract.[3][10]
Q2: What are the most commonly observed toxicities with CDK7 inhibitors in preclinical and clinical studies?
A2: Based on available data from various CDK7 inhibitors, the most frequently reported adverse effects include gastrointestinal toxicities (such as diarrhea, nausea, and vomiting) and myelosuppression (including anemia and decreased platelet count).[3][10] For instance, the discontinued (B1498344) compound LY3405105 showed these side effects in a Phase I trial.[3][10] Another inhibitor, SY-1365, was also discontinued due to significant toxicity.[4] It is crucial to note that the toxicity profile can be inhibitor-specific.
Q3: Are there CDK7 inhibitors with a more favorable safety profile?
A3: Yes, some CDK7 inhibitors have demonstrated a more manageable safety profile in preclinical and clinical settings. For example, samuraciclib (B608046) (CT7001), in combination with fulvestrant, showed favorable toxicity in a clinical trial for metastatic ER+ breast cancer.[6] Preclinical studies in mice with samuraciclib and another inhibitor, YKL-5-124, also indicated minimal adverse effects and no noticeable blood or liver toxicity.[5] This suggests that a therapeutic window for selective CDK7 inhibition can be achieved.
Q4: How can I mitigate potential off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use well-characterized, highly selective inhibitors at the lowest effective concentration. It is also advisable to include appropriate controls, such as comparing the effects of multiple CDK7 inhibitors with different chemical scaffolds. Additionally, performing washout experiments can help determine if the observed phenotype is reversible and directly linked to the inhibitor's presence.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in Normal Cells
Potential Cause: The concentration of the CDK7 inhibitor may be too high, leading to on-target toxicity in rapidly dividing normal cells. Alternatively, the inhibitor may have off-target effects at the concentration used.
Troubleshooting Steps:
-
Dose-Response Curve: Generate a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in both your cancer cell line of interest and a relevant normal cell line.
-
Selectivity Profiling: If available, review the kinase selectivity profile of your specific inhibitor. Some inhibitors may interact with other kinases, which could contribute to toxicity.[11]
-
Use a Less Proliferative Normal Cell Line: Compare the cytotoxic effects on a rapidly dividing normal cell line versus a more quiescent one to assess the impact on cell proliferation.
-
Rescue Experiments: If the toxicity is on-target, attempts to rescue the phenotype by overexpressing downstream effectors may provide mechanistic insights, though this is a complex undertaking.
Issue 2: Discrepancies Between In Vitro and In Vivo Efficacy and Toxicity
Potential Cause: Pharmacokinetic and pharmacodynamic (PK/PD) properties of the inhibitor can significantly differ between cell culture and a whole-organism model. Factors such as drug metabolism, distribution, and target engagement in the tumor versus normal tissues play a crucial role.
Troubleshooting Steps:
-
PK/PD Studies: Conduct pharmacokinetic studies to determine the inhibitor's half-life, bioavailability, and exposure levels in plasma and tissues.[10]
-
Target Engagement Assays: Measure the extent and duration of CDK7 inhibition in both tumor and surrogate normal tissues (e.g., peripheral blood mononuclear cells) to correlate with efficacy and toxicity.[10]
-
Formulation and Dosing Schedule Optimization: Experiment with different formulations and dosing schedules (e.g., once daily vs. intermittent dosing) to maximize the therapeutic index. Sustained high-level inhibition may not be necessary for efficacy and could exacerbate toxicity.[4]
Quantitative Data Summary
| Inhibitor | Study Type | Observed Toxicities/Side Effects | Reference |
| LY3405105 | Phase I Clinical Trial | Diarrhea, nausea, fatigue, vomiting, abdominal pain, anemia, asthenia, decreased platelet count.[10] | [10] |
| SY-1365 | Clinical Trial | Development discontinued due to significant toxicity.[4] | [4] |
| Samuraciclib (CT7001) | Phase I/II Clinical Trial | Favorable toxicity profile in combination with fulvestrant.[6] | [6] |
| Samuraciclib & YKL-5-124 | Preclinical (in vivo) | No noticeable adverse effects or blood/liver toxicity in mice.[5] | [5] |
Experimental Protocols
General Protocol for Assessing In Vitro Cytotoxicity:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK7 inhibitor and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a duration relevant to the cell cycle of the cell line (e.g., 48-72 hours).
-
Viability Assay: Use a colorimetric or fluorometric cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Dual roles of CDK7 in cell cycle and transcription, and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected in vitro toxicity of a CDK7 inhibitor.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Common pitfalls in Cdk7-IN-18 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cdk7-IN-18 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1][4][5][6][7][8] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][4][6][9] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a crucial step for the initiation of transcription.[1][4][5][8][10] By inhibiting CDK7, this compound can simultaneously block cell cycle progression and suppress the transcription of key genes, including oncogenes.[2][5]
Q2: What are the potential off-target effects of this compound?
While designed to be selective, like many kinase inhibitors, this compound may exhibit off-target activity, particularly at higher concentrations.[4] Based on the selectivity profiles of similar well-characterized CDK7 inhibitors like SY-351 and YKL-5-124, the most probable off-targets are structurally related kinases.[4] For instance, at a concentration of 1 µM, SY-351 shows some inhibition of CDK12 and CDK13.[4][11] Therefore, researchers should be mindful of potential effects on CDK12 and CDK13, which are also involved in transcriptional regulation.[4][12]
Q3: What are the recommended starting concentrations for in vitro studies with this compound?
Based on available data, a starting point for in vitro cell-based assays would be in the low nanomolar range. The IC50 of Cdk7-IN-8, a closely related compound, is 54.29 nM in an in vitro enzyme assay and ranges from 25.26 nM to 50.85 nM in various cancer cell line proliferation assays.[1] Therefore, a concentration range of 0 to 100 nM is a reasonable starting point for determining the IC50 in your specific cell line.[1] For longer-term studies, it is advisable to use concentrations at or below the GI50 to minimize toxicity.[2]
Q4: What are the expected phenotypic effects of on-target CDK7 inhibition?
On-target inhibition of CDK7 is expected to result in two primary cellular effects:
-
Cell Cycle Arrest: By preventing the activation of other CDKs, CDK7 inhibition leads to cell cycle arrest, most prominently at the G1/S and G2/M transitions.[5][10][13] This can lead to an accumulation of cells in the G1 or G2 phase.[5]
-
Transcriptional Inhibition: Inhibition of CDK7's role in the TFIIH complex leads to decreased phosphorylation of RNA Polymerase II. This results in the inhibition of transcription, particularly of genes with super-enhancers, which are often highly expressed in cancer cells.[4][12] This can lead to apoptosis, or programmed cell death, in cancer cells that are highly dependent on the transcription of certain oncogenes.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell proliferation. | Solubility Issues: this compound may have precipitated out of solution. | Prepare a fresh stock solution in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments. |
| Cell Line Insensitivity: The cell line used may be resistant to CDK7 inhibition. | Determine the IC50 of this compound in your specific cell line. Consider using a positive control cell line known to be sensitive to CDK7 inhibitors. | |
| Incorrect Drug Concentration: Errors in dilution or calculation. | Double-check all calculations and prepare fresh dilutions from the stock solution. | |
| Unexpected cell death or toxicity at low concentrations. | Off-target effects on essential kinases. | 1. Verify the IC50 of this compound in your specific cell line.[4]2. Perform a kinome-wide selectivity screen to identify potential off-targets.[4]3. Lower the concentration of this compound and increase the treatment time.[4] |
| Solvent Toxicity: High concentration of the solvent (e.g., DMSO) in the culture medium. | Ensure the final solvent concentration is non-toxic to your cells and is consistent across all conditions, including the vehicle control. | |
| Development of drug resistance over time in long-term studies. | Acquired Resistance Mechanisms: Cells may develop mutations in CDK7 or upregulate bypass signaling pathways. | 1. Establish resistant cell lines by gradually increasing the concentration of this compound over time.[2]2. Analyze resistant clones through molecular techniques (e.g., sequencing of CDK7, RNA-seq, proteomics) to identify resistance mechanisms.[2] |
| Poor in vivo efficacy or high toxicity in animal models. | Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Poor bioavailability, rapid clearance, or off-target toxicity. | 1. Optimize the dosing regimen (dose and frequency).2. Consider alternative delivery routes.3. Co-administer with other agents to enhance efficacy or reduce toxicity. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Cdk7-IN-8
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[1] |
| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects in a colon cancer cell line.[1] |
| OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting the proliferation of ovarian cancer cells.[1] |
| HCC1806 (Breast Cancer) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity against a breast cancer cell line.[1] |
| HCC70 (Breast Cancer) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[1] |
Experimental Protocols
Cell Proliferation Assay (WST-8/CCK-8)
This protocol details the steps to determine the anti-proliferative effect of this compound on cancer cells using a water-soluble tetrazolium salt (WST-8) based colorimetric assay.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
DMSO
-
WST-8/CCK-8 solution
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0 to 100 nM is a good starting point).[1]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1] The incubation time can be optimized depending on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Western Blot for On-Target and Off-Target Effects
This protocol allows for the assessment of this compound's effect on the phosphorylation of known CDK7 substrates and potential off-target substrates.[4]
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against:
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
Visualizations
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of Cdk7-IN-18
Welcome to the technical support center for Cdk7-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor bioavailability of this potent cyclin-dependent kinase 7 (CDK7) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a pyrimidine-derived potent inhibitor of CDK7, a key regulator of the cell cycle and transcription. Like many kinase inhibitors, particularly early-generation compounds, this compound is understood to have poor aqueous solubility and/or membrane permeability, which significantly limits its oral bioavailability. This means that after oral administration, only a small fraction of the drug reaches systemic circulation, potentially reducing its therapeutic efficacy in preclinical in vivo studies. The predecessor to a similar class of CDK7 inhibitors, BS-181, was known to have poor cell permeability and oral bioavailability.[1]
Q2: What are the primary causes of poor bioavailability for compounds like this compound?
A2: The primary causes are typically rooted in the physicochemical properties of the drug substance. For many kinase inhibitors, these include:
-
Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Permeability: The dissolved drug molecules are unable to efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: After absorption, the drug is extensively metabolized in the liver before it can reach systemic circulation.
Q3: What are the most common strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The most common and effective approaches include:
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area for dissolution.
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve solubility and enhance absorption through the lymphatic pathway.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state within a polymer matrix can significantly improve its dissolution rate and solubility.
Q4: Are there any chemical modifications to this compound that could improve its bioavailability?
A4: While this guide focuses on formulation strategies, chemical modification is a valid approach in drug development. Creating prodrugs or different salt forms of the active molecule can improve its solubility and permeability characteristics. The development of ICEC0942, an orally bioavailable analog of the poorly bioavailable BS-181, is an example of successful chemical modification to improve pharmacokinetic properties.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in efficacy between experimental animals. | Poor and variable absorption of the drug from a simple suspension. | Implement an enabling formulation strategy such as a nanosuspension or a lipid-based formulation (SEDDS) to ensure more consistent absorption. |
| Low or undetectable plasma concentrations of this compound after oral gavage. | Insufficient drug dissolution and absorption from the GI tract. | 1. Prepare a nanosuspension of this compound to increase its dissolution velocity. 2. Formulate this compound in a SEDDS to maintain the drug in a solubilized state in the gut. |
| Observed in vitro potency does not translate to in vivo efficacy. | The administered dose does not result in a therapeutic concentration in the plasma or at the tumor site due to poor bioavailability. | Increase the systemic exposure by using a bioavailability-enhancing formulation. This may allow for achieving therapeutic concentrations without escalating the dose to potentially toxic levels. |
| Drug precipitation observed when preparing a dosing solution. | Low aqueous solubility of this compound. | Avoid simple aqueous suspensions. Use a co-solvent system (e.g., PEG400, Tween 80) or prepare a stable nanosuspension or lipid-based formulation as detailed in the protocols below. |
Quantitative Data on Bioavailability Enhancement
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (hours) | AUCt (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| ICEC0942 | 10 mg/kg (IV) | - | - | 4731 | - | [1] |
| ICEC0942 | 10 mg/kg (PO) | 268 | 2 | 1428 | 30% | [1] |
This data for ICEC0942 illustrates a successful outcome in developing an orally bioavailable CDK7 inhibitor, a goal for formulations of compounds like this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Precipitation-Ultrasonication
This protocol describes a bottom-up method to produce a drug nanosuspension, suitable for enhancing the dissolution rate.
Materials:
-
This compound
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Anti-solvent (e.g., purified water)
-
Stabilizer (e.g., Poloxamer 188 or Tween 80)
-
Magnetic stirrer
-
Probe sonicator
Methodology:
-
Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Poloxamer 188 in purified water). This will be the anti-solvent phase.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated drug solution.
-
Place the anti-solvent phase on a magnetic stirrer.
-
Inject the drug solution into the rapidly stirring anti-solvent phase. The drug will precipitate out as fine particles due to the solvent shift.
-
Immediately subject the resulting suspension to high-intensity probe sonication for 10-15 minutes in an ice bath to reduce the particle size to the nanometer range and prevent aggregation.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The final nanosuspension can be used for oral gavage.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a lipid-based formulation to improve the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Heated magnetic stirrer
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare a series of blank formulations by mixing the selected excipients in different ratios (e.g., Oil:Surfactant:Co-surfactant ratios of 40:40:20, 30:50:20, etc.).
-
Add an excess amount of this compound to the selected blank formulations and vortex until a clear solution is formed. Heat gently (e.g., to 40°C) if necessary to aid dissolution.
-
Allow the mixtures to equilibrate for 48 hours and then centrifuge to remove any undissolved drug.
-
Quantify the amount of dissolved this compound in the supernatant to determine the optimal formulation.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the drug-loaded SEDDS formulation to 250 mL of purified water in a beaker with gentle stirring.
-
Visually observe the self-emulsification process. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsifying properties.
-
-
Characterization: Characterize the resulting emulsion for droplet size, PDI, and drug precipitation.
-
The final drug-loaded SEDDS can be filled into capsules for oral administration.
Visualizations
Caption: CDK7's dual role in cell cycle and transcription.
References
Validation & Comparative
Covalent CDK7 Inhibitors in Lung Cancer: A Comparative Overview of THZ1
A comprehensive analysis of the preclinical efficacy of the covalent cyclin-dependent kinase 7 (CDK7) inhibitor, THZ1, in lung cancer models. This guide details its mechanism of action, presents key experimental data, and provides protocols for its evaluation. Notably, a direct comparison with Cdk7-IN-18 is not included due to the current lack of publicly available data for this compound in lung cancer models from our searches.
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] Inhibition of CDK7 offers a novel strategy to disrupt the proliferation of cancer cells, including those driving lung cancer. THZ1 is a potent and selective covalent inhibitor of CDK7 that has demonstrated significant anti-tumor activity in various preclinical lung cancer models.[3][4]
Mechanism of Action of THZ1
THZ1 covalently binds to a cysteine residue located outside of the ATP-binding pocket of CDK7, leading to irreversible inhibition of its kinase activity.[5] This inhibition disrupts two critical cellular processes:
-
Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH. In this complex, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step for transcription initiation and elongation.[5][6] THZ1-mediated inhibition of CDK7 leads to reduced RNAPII CTD phosphorylation, thereby suppressing the transcription of essential genes, particularly those with super-enhancers that are critical for cancer cell identity and survival.[4]
-
Cell Cycle Control: CDK7 is also a member of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[7][8] By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest.[3][4]
The dual inhibition of transcription and cell cycle progression by THZ1 ultimately leads to decreased cancer cell proliferation and induction of apoptosis (programmed cell death).[3][4]
Data Presentation
In Vitro Efficacy of THZ1 in Lung Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of THZ1 in various non-small cell lung cancer (NSCLC) cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Lung Cancer Subtype | THZ1 IC50 (nM) after 72h | Assay Method |
| H1299 | NSCLC | ~50 | Crystal Violet |
| A549 | NSCLC | ~100 | Crystal Violet |
Note: IC50 values are approximate and can vary based on the specific experimental conditions and cell line characteristics.[6]
Cellular Effects of THZ1 in Lung Cancer Models
| Effect | Observation in Lung Cancer Cells | References |
| Cell Cycle | Induces G2/M phase arrest. | [3][4] |
| Apoptosis | Significantly increases the number of apoptotic cells. | [3][4] |
| Signaling | Decreases phosphorylation of RNAPII CTD at Ser2, Ser5, and Ser7. Downregulates anti-apoptotic proteins like Mcl-1 and XIAP. | [4][9] |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is used to assess the effect of THZ1 on the proliferation of adherent lung cancer cells.
-
Cell Seeding: Seed lung cancer cells (e.g., H1299, A549) in 24-well plates at a density of 5 x 10³ cells per well in 0.5 mL of RPMI 1640 medium supplemented with 10% FBS. Allow cells to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of THZ1 or a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 48 or 72 hours).
-
Fixation and Staining: Fix the cells with 3.7% formaldehyde (B43269) and then stain with 0.1% crystal violet.
-
Quantification: Determine the relative proliferation by measuring the absorbance of the acetic acid-extracted stain at 595 nm.[3]
Western Blot Analysis for CDK7 Inhibition
This protocol is used to detect changes in the phosphorylation of key proteins downstream of CDK7, such as RNAPII.
-
Cell Lysis: Treat lung cancer cells with THZ1 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated RNAPII CTD (Ser2, Ser5, Ser7) and total RNAPII, as well as a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[6][7]
Visualizations
Caption: CDK7 signaling pathway and its inhibition by THZ1.
Caption: Experimental workflow for evaluating CDK7 inhibitors.
Caption: CDK7 inhibition leads to cell cycle arrest and apoptosis.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk7-IN-18's Impact on RNA Polymerase II Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cdk7 inhibitors and their effect on RNA Polymerase II (Pol II) phosphorylation. Due to the limited public availability of specific quantitative data for Cdk7-IN-18, this document focuses on the well-characterized effects of other Cdk7 inhibitors to illustrate the core principles of targeting this critical kinase.
Cyclin-dependent kinase 7 (Cdk7) is a pivotal regulator of transcription, primarily through its role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II. This phosphorylation is a key step in the transition from transcription initiation to elongation. The CTD of the largest subunit of Pol II, RPB1, contains multiple repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues within this repeat is dynamic and crucial for regulating the transcription cycle. Cdk7 directly phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) and indirectly influences Serine 2 (Ser2) phosphorylation by activating Cdk9.
Comparison of Cdk7 Inhibitors on RNA Polymerase II Phosphorylation
The inhibition of Cdk7 leads to distinct changes in the phosphorylation landscape of the Pol II CTD. The following table summarizes the observed effects of various Cdk7 inhibitors on Ser2, Ser5, and Ser7 phosphorylation. While direct quantitative data for this compound is not publicly available, its on-target effects are expected to align with those of other selective Cdk7 inhibitors.
| Inhibitor | Target(s) | Effect on Pol II Ser2-P | Effect on Pol II Ser5-P | Effect on Pol II Ser7-P | Quantitative Data (IC50/EC50) |
| This compound | Cdk7 | Expected Decrease (Indirect) | Expected Decrease (Direct) | Expected Decrease (Direct) | Data not publicly available |
| SY-351 | Cdk7 (covalent) | Decrease | Decrease | Decrease | Cdk7 IC50: 23 nM[1] |
| THZ1 | Cdk7, Cdk12, Cdk13 (covalent) | Decrease | Decrease | Decrease | Induces degradation of Pol II[2] |
| YKL-5-124 | Cdk7 (covalent) | Modest Effect | Decrease[3] | Modest Effect | Reduces HNSCC cell viability with IC50 of 35-100 nM[4] |
| Samuraciclib (CT7001/ICEC0942) | Cdk7 (ATP-competitive) | Decrease | Decrease | Decrease | Reduces HNSCC cell viability with IC50 of 30-200 nM[4] |
| SY-5609 | Cdk7 | - | Decrease at TSS | - | Reduces RNAPII nascent transcription by ~22%[5][6] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Cdk7 inhibitors, it is crucial to visualize the signaling pathway and the experimental workflow for validation.
Experimental Protocols
Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of Pol II CTD serine residues upon treatment with a Cdk7 inhibitor.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT116 or a relevant cancer cell line) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Ser2, phospho-Ser5, phospho-Ser7, and total RPB1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphospecific signals to the total RPB1 signal.
Quantitative Mass Spectrometry for Phosphoproteomic Analysis
This protocol provides a more comprehensive and unbiased approach to quantify changes in Pol II phosphorylation.
1. Sample Preparation:
-
Culture and treat cells with this compound and a vehicle control as described for the Western blot protocol.
-
Lyse the cells in a buffer compatible with mass spectrometry (e.g., 8M urea-based buffer) containing phosphatase inhibitors.
-
Quantify protein concentration.
2. Protein Digestion and Phosphopeptide Enrichment:
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Enrich for phosphopeptides using methods like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate peptides by reverse-phase liquid chromatography before they enter the mass spectrometer.
-
The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragments.
4. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and their corresponding proteins.
-
Quantify the relative abundance of each phosphopeptide between the this compound treated and control samples. This can be done using label-free quantification or isotopic labeling methods (e.g., TMT, SILAC).
-
Normalize the data and perform statistical analysis to identify significant changes in phosphorylation at specific sites on the Pol II CTD.
References
- 1. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating cell cycle progression and transcription.[1][2][3] This guide provides a comparative overview of the efficacy of selected CDK7 inhibitors, presenting key experimental data and methodologies to aid in the evaluation of these compounds for research and drug development purposes. While the specific compound "Cdk7-IN-18" did not yield specific data in the conducted research, this guide focuses on other well-characterized CDK7 inhibitors to provide a relevant and informative comparison.
Mechanism of Action of CDK7
CDK7 is a core component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1]
-
Cell Cycle Regulation: As part of the CAK complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1][2] This activation is essential for progression through the different phases of the cell cycle. Inhibition of CDK7 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3]
-
Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 residues.[1][3][4] This phosphorylation is critical for transcription initiation and promoter escape. By inhibiting CDK7, the transcription of many genes, including oncogenes like c-Myc, is suppressed.[5][6]
Comparative Efficacy of CDK7 Inhibitors
The efficacy of CDK7 inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%. The following table summarizes the reported IC50 values for several prominent CDK7 inhibitors against the CDK7 kinase and in various cancer cell lines.
| Inhibitor | Type | CDK7 IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |
| THZ1 | Covalent | 3.2 | H1975 (NSCLC) | 379 |
| H1975/WR (Resistant) | 83.4 | |||
| H1975/OR (Resistant) | 125.9 | |||
| SY-1365 | Covalent | 369 (at 2mM ATP) | Various | Nanomolar range |
| QS1189 | Covalent | Not specified | H1975 (NSCLC) | 755.3 |
| H1975/WR (Resistant) | 232.8 | |||
| H1975/OR (Resistant) | 275.3 | |||
| SY-5609 | Non-covalent | 0.065 (KD) | Various | Not specified |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration in kinase assays and the specific cell line used. KD (dissociation constant) is another measure of binding affinity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor efficacy. Below are generalized methodologies for key assays used in the characterization of CDK7 inhibitors.
Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on CDK7 kinase activity.
Methodology:
-
Reaction Setup: Recombinant human CDK7/Cyclin H/MAT1 complex is incubated with a specific substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase buffer.
-
Inhibitor Addition: The test compound (CDK inhibitor) is added at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation reaction to occur.
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated substrate from the free ATP using phosphocellulose paper and measuring the incorporated radioactivity with a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (In Vitro)
Objective: To assess the effect of a CDK7 inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the CDK7 inhibitor at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo®, is added to each well.
-
MTT Assay: Living cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value is calculated from the resulting dose-response curve.
Western Blotting
Objective: To confirm the on-target effect of the CDK7 inhibitor by measuring the phosphorylation status of its downstream substrates.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the CDK7 inhibitor at various concentrations for a defined period. Following treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of CDK7 targets (e.g., phospho-RNA Polymerase II Ser5/7, phospho-CDK1 Thr161, phospho-CDK2 Thr160) and their total protein counterparts. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured using an imaging system.
-
Analysis: The band intensities are quantified, and the levels of the phosphorylated proteins are normalized to the total protein levels and the loading control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes can aid in understanding the mechanism of action and evaluation of CDK7 inhibitors.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for evaluating CDK7 inhibitor efficacy.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Head-to-Head Comparison of Covalent CDK7 Inhibitors: A Guide for Researchers
A detailed analysis of Cdk7-IN-18 and other prominent covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), providing researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and protocols.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription.[1][2] Covalent inhibitors of CDK7, which form a permanent bond with the kinase, offer the potential for enhanced potency and prolonged duration of action. This guide provides a head-to-head comparison of this compound against other well-characterized covalent CDK7 inhibitors, namely THZ1, YKL-5-124, and SY-1365.
It is important to note that publicly available, peer-reviewed experimental data on this compound is limited. The information presented here is primarily derived from patent literature (CN114249712A, compound 15) and supplier information.[3] In contrast, THZ1, YKL-5-124, and SY-1365 have been extensively studied and characterized in the scientific literature.
Mechanism of Action of Covalent CDK7 Inhibitors
Covalent CDK7 inhibitors typically function by forming an irreversible bond with a specific cysteine residue (Cys312) located outside of the ATP-binding pocket of the CDK7 enzyme.[4] This unique mechanism of action contributes to their high potency and selectivity. By inhibiting CDK7, these compounds disrupt two key cellular processes:
-
Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation.[5][6] Inhibition of CDK7 leads to a global downregulation of transcription, with a particularly strong effect on genes regulated by super-enhancers, which are often associated with oncogenic drivers.[7]
-
Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][5] Inhibition of CDK7's CAK activity leads to cell cycle arrest, primarily at the G1/S transition.[8]
The dual inhibition of transcription and cell cycle progression by covalent CDK7 inhibitors makes them potent anti-cancer agents.
Head-to-Head Comparison
This section provides a comparative overview of this compound, THZ1, YKL-5-124, and SY-1365, focusing on their potency, selectivity, and reported cellular effects.
This compound
THZ1
THZ1 is one of the first and most extensively studied covalent CDK7 inhibitors.[4] It demonstrates potent inhibition of CDK7 and has been shown to be effective in various cancer models, including T-cell acute lymphoblastic leukemia (T-ALL).[7] However, THZ1 also exhibits off-target activity against other kinases, most notably CDK12 and CDK13, which are also involved in transcriptional regulation.[8] This polypharmacology may contribute to its potent anti-cancer effects but also raises concerns about potential toxicities.
YKL-5-124
YKL-5-124 was developed as a more selective covalent inhibitor of CDK7 with reduced activity against CDK12/13 compared to THZ1.[8] Studies have shown that while YKL-5-124 potently inhibits CDK7 and induces a strong cell cycle arrest, it has a weaker effect on global transcription compared to THZ1.[8] This suggests that the profound transcriptional inhibitory effects of THZ1 may be, in part, due to its inhibition of CDK12/13.
SY-1365
SY-1365 is another selective, covalent inhibitor of CDK7 that has been evaluated in clinical trials.[9] It exhibits potent anti-proliferative and apoptotic effects in various solid tumor cell lines.[10] Compared to other transcriptional CDK inhibitors, SY-1365 is reported to induce a more distinct and selective transcriptional response.[10]
Data Presentation
The following table summarizes the available quantitative data for the compared covalent CDK7 inhibitors.
| Inhibitor | Target(s) | CDK7 IC50 (nM) | Other Notable Targets (IC50) | Key Cellular Effects |
| This compound | CDK7 | Data not publicly available | Data not publicly available | Potential for research in cancers with dysregulated transcription.[3] |
| THZ1 | CDK7, CDK12, CDK13 | ~3.7-14.7 | CDK12 (~6.3-48 nM), CDK13 | Potent, time-dependent inhibition of transcription and cell cycle arrest.[4] Induces apoptosis.[11] |
| YKL-5-124 | CDK7 | ~9.7-53.5 | Weak inhibition of CDK12/13 | Strong cell cycle arrest with a weaker effect on global transcription compared to THZ1.[8] |
| SY-1365 | CDK7 | ~369 (at 2mM ATP) | Minimal inhibition of other CDKs at similar concentrations | Induces apoptosis and shows synergistic activity with other anti-cancer agents.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of covalent CDK7 inhibitors are provided below.
In Vitro Kinase Assay (for IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of CDK7.
Reagents and Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., a peptide derived from the RNAPII CTD)
-
Test inhibitor (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the recombinant CDK7 complex, the inhibitor dilutions, and the substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km value.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period. For covalent inhibitors, time-dependent IC50 assays are often performed by varying the pre-incubation time of the inhibitor with the enzyme before adding ATP.[12]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to CDK7 within a cellular context.
Reagents and Materials:
-
Cell line of interest
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against CDK7
-
Biotinylated probe that also binds to CDK7 (e.g., a biotinylated version of a known CDK7 inhibitor)
-
Streptavidin-coated beads
-
Western blotting reagents
Procedure:
-
Treat cells with varying concentrations of the test inhibitor for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Incubate the cell lysate with a biotinylated CDK7 probe. The probe will bind to the CDK7 that is not already occupied by the test inhibitor.
-
Pull down the biotinylated probe-bound CDK7 using streptavidin-coated beads.
-
Elute the bound proteins and analyze the amount of CDK7 by Western blotting. A decrease in the amount of pulled-down CDK7 with increasing concentrations of the test inhibitor indicates target engagement.[14]
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival.
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Calculate the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50 or IC50).[14]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to covalent CDK7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In Vivo Validation of CDK7 Inhibitors: A Comparative Guide to Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
The dual role of Cyclin-dependent kinase 7 (CDK7) in regulating the cell cycle and transcription has established it as a compelling target for cancer therapy.[1][2][3][4][5] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in tumor cells, making the in vivo validation of CDK7 inhibitors a critical step in preclinical drug development.[1][3][6] This guide provides a comparative overview of the in vivo anti-tumor activity of prominent CDK7 inhibitors, supported by experimental data and detailed protocols to aid researchers in this field.
Mechanism of Action: How CDK7 Inhibitors Disrupt Cancer Cell Proliferation
CDK7 is a core component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][3][4][5] Through the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3][4] As part of TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1][3][4][5]
By inhibiting CDK7, these small molecules disrupt both of these fundamental processes. This dual inhibition leads to a halt in the cell cycle, often at the G1/S or G2/M transitions, and a broad suppression of transcription, particularly of genes with super-enhancers that are critical for tumor cell identity and survival.[1][7][8] The combined effect is a potent anti-proliferative and pro-apoptotic response in cancer cells.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-18 vs. non-covalent CDK7 inhibitors
A Comparative Guide to Cdk7-IN-18 and Non-Covalent CDK7 Inhibitors for Researchers.
This guide provides a detailed comparison of the covalent CDK7 inhibitor, this compound, and prominent non-covalent CDK7 inhibitors, with a focus on SY-5609 and Samuraciclib (CT7001). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for preclinical and clinical research.
Note on this compound: Publicly available information on a compound specifically named "this compound" is limited. Based on available data, it is highly probable that this compound is a preclinical designation for a compound that was further developed and is now known as SY-5609. Therefore, this guide will use SY-5609 as the primary covalent inhibitor for comparison.
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of the cell cycle and transcription, making it a compelling target in oncology.[1] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.[2] Both covalent and non-covalent inhibitors of CDK7 have been developed, each with distinct biochemical profiles and therapeutic potential. This guide focuses on a comparison between the covalent inhibitor class, represented by this compound (using data for SY-5609), and non-covalent inhibitors, primarily Samuraciclib.
Mechanism of Action
CDK7 plays a dual role in cellular function. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription initiation.[4]
Covalent inhibitors like this compound (and the well-characterized THZ1) typically form an irreversible bond with a specific cysteine residue near the ATP-binding pocket of CDK7. This leads to sustained target inhibition.
Non-covalent inhibitors such as SY-5609 and Samuraciclib bind reversibly to the ATP-binding site of CDK7.[5] Their potency is determined by their binding affinity and residence time in the ATP pocket.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of CDK7 in cell cycle regulation and transcription, and the point of inhibition for CDK7 inhibitors.
Caption: Dual roles of CDK7 in cell cycle and transcription, and the point of therapeutic intervention.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound (SY-5609) and the non-covalent inhibitor Samuraciclib.
Table 1: In Vitro Potency
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) |
| SY-5609 | CDK7 | SPR | 0.06 | - |
| Samuraciclib (CT7001) | CDK7 | Kinase Assay | - | 41 |
Data sourced from multiple preclinical studies.[5][6]
Table 2: Kinase Selectivity
| Inhibitor | CDK2 IC50 (nM) | Fold Selectivity vs CDK7 | CDK9 IC50 (nM) | Fold Selectivity vs CDK7 | CDK12 IC50 (nM) | Fold Selectivity vs CDK7 |
| SY-5609 | 2900 | 49,000x | 970 | 16,000x | 770 | 13,000x |
| Samuraciclib (CT7001) | 578 | 15x | 1230 | 30x | - | - |
Selectivity is calculated based on IC50 or Kd values. Data for SY-5609 selectivity is based on Ki/Kd ratio.[5][7]
Table 3: Cellular Activity (Anti-proliferative IC50)
| Inhibitor | Cell Line (Cancer Type) | IC50 (nM) |
| SY-5609 | Panel of solid tumor cell lines | 6-17 |
| Samuraciclib (CT7001) | Panel of 60 cell lines (median) | 250 |
Data reflects the concentration required to inhibit cell growth by 50%.[6][7]
Table 4: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) |
| SY-5609 | Colorectal Cancer PDX | Oral, daily | Robust TGI, including regressions |
| SY-5609 | TNBC & Ovarian Xenografts | Oral, daily | Complete regressions in multiple models |
| Samuraciclib (CT7001) | MCF7 Breast Cancer Xenograft | 100 mg/kg, oral, daily | 60% TGI at day 14 |
| Samuraciclib (CT7001) | CRPC Xenografts | Oral | Repressed tumor growth |
PDX: Patient-Derived Xenograft; TNBC: Triple-Negative Breast Cancer; CRPC: Castration-Resistant Prostate Cancer.[5][8][9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (General Protocol)
This protocol describes a luminescence-based assay to determine the IC50 of an inhibitor against CDK7.
Caption: Workflow for an in vitro CDK7 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound, SY-5609, Samuraciclib) in kinase assay buffer. Dilute recombinant human CDK7/Cyclin H/MAT1 enzyme and the peptide substrate in the same buffer.
-
Reaction Setup: In a 384-well plate, add the diluted enzyme and inhibitor solutions.
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction using a reagent like ADP-Glo™, which also depletes the remaining ATP. Subsequently, add a detection reagent that converts the ADP generated into a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value.[11]
Cell Viability Assay (General Protocol)
This protocol outlines the use of a colorimetric assay (e.g., CCK-8) to measure the anti-proliferative effect of CDK7 inhibitors on cancer cell lines.
Caption: Workflow for a cell viability assay to determine the IC50 of CDK7 inhibitors.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value by plotting viability against inhibitor concentration.[12]
In Vivo Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of CDK7 inhibitors in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116, OVCAR-3) mixed with Matrigel into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK7 inhibitor (e.g., this compound, SY-5609, Samuraciclib) orally or via another appropriate route, daily for a set period (e.g., 21 days). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumor tissue can be used for pharmacodynamic marker analysis (e.g., Western blot for p-RNA Pol II).[13]
Conclusion
Both covalent (represented by this compound/SY-5609) and non-covalent CDK7 inhibitors demonstrate potent anti-cancer activity. SY-5609 exhibits exceptional potency and selectivity in preclinical models. Samuraciclib also shows a favorable selectivity profile and has demonstrated clinical activity. The choice between a covalent and a non-covalent inhibitor may depend on the specific therapeutic application, desired duration of action, and the off-target risk tolerance. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the investigation of CDK7-targeted therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ascopubs.org [ascopubs.org]
- 9. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of CDK7 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic windows and off-target effects. This guide provides a detailed comparison of the cross-reactivity profiles of selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors, using SY-351 and YKL-5-124 as key examples, with the well-characterized, less selective inhibitor THZ1 as a comparator. While a specific compound designated "Cdk7-IN-18" was not identified in publicly available literature, the inhibitors profiled here offer a representative landscape of selectivity among molecules targeting CDK7.
CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology. As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation and elongation phases of transcription. The development of selective CDK7 inhibitors is a key goal to dissect these functions and to develop novel cancer therapies.
Comparative Selectivity Profiles of CDK7 Inhibitors
The selectivity of a kinase inhibitor is a crucial determinant of its utility as a research tool and its potential as a therapeutic agent. Kinome-wide profiling assays are employed to assess the interaction of an inhibitor with a broad panel of kinases. Here, we compare the selectivity of three distinct CDK7 inhibitors: the highly selective YKL-5-124, the moderately selective SY-351, and the broader-spectrum inhibitor THZ1.
Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity of SY-351, YKL-5-124, and THZ1 against CDK7 and a selection of off-target kinases. This data is compiled from various biochemical and cellular assays.
Table 1: Inhibitory Activity of SY-351
| Target | % Inhibition at 0.2 µM | % Inhibition at 1 µM | Cellular EC50 (HL-60 cells) |
| CDK7 | >90% | >90% | 8.3 nM |
| CDK12 | <50% | >50% | 36 nM |
| CDK13 | <50% | >50% | Not Reported |
| Other Kinases (>50% inh. at 1µM) | Not Applicable | 6 kinases total | Not Reported |
Data from KiNativ profiling in A549 cell lysate.[1]
Table 2: Inhibitory Activity of YKL-5-124
| Target | IC50 (nM) | Notes |
| CDK7 | 53.5 | Covalent inhibitor |
| CDK7/Mat1/CycH | 9.7 | Covalent inhibitor |
| CDK2 | >100-fold selective | Inactive |
| CDK9 | >100-fold selective | Inactive |
| CDK12 | Inactive | No inhibition observed |
| CDK13 | Inactive | No inhibition observed |
Data from in vitro kinase assays.[2][3][4]
Table 3: Inhibitory Activity of THZ1
| Target | IC50 (nM) | % Inhibition at 1 µM (Loucy cells) | Notes |
| CDK7 | 3.2 | >90% | Covalent inhibitor |
| CDK12 | Equipotent to CDK7 | >75% | Covalent inhibitor |
| CDK13 | Equipotent to CDK7 | Not Reported | Covalent inhibitor |
| MLK3 | Not Reported | >75% | Non-covalent |
| PIP4K2C | Not Reported | >75% | Non-covalent |
| JNK1 | Not Reported | >75% | Non-covalent |
| JNK2 | Not Reported | >75% | Non-covalent |
| JNK3 | Not Reported | >75% | Non-covalent |
| MER | Not Reported | >75% | Non-covalent |
| TBK1 | Not Reported | >75% | Non-covalent |
| IGF1R | Not Reported | >75% | Non-covalent |
| NEK9 | Not Reported | >75% | Non-covalent |
| PCTAIRE2 | Not Reported | >75% | Non-covalent |
Data from in vitro kinase assays and KiNativ profiling.[2][5]
Visualizing Signaling and Experimental Workflows
To better understand the context of CDK7 inhibition and the methods used to assess selectivity, the following diagrams are provided.
The dual roles of CDK7 in cell cycle and transcription.
A generalized workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
The data presented in this guide are derived from sophisticated experimental techniques designed to probe the interactions between small molecules and the kinome. Below are detailed methodologies for three key types of assays.
KINOMEscan™ Competition Binding Assay
Objective: To determine the binding affinity (Kd) of a test compound against a large panel of purified, DNA-tagged kinases.
Methodology:
-
Assay Principle: The assay is based on a competition binding format. A test compound is incubated with a specific kinase that is tagged with a unique DNA identifier. Also present is an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the attached DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Procedure:
-
A panel of human kinases is expressed as fusions with a DNA tag.
-
The test compound is serially diluted and incubated with each kinase in the panel.
-
An immobilized, broad-spectrum kinase inhibitor is added to the reaction to capture kinases that are not bound by the test compound.
-
After incubation and washing steps to remove unbound components, the amount of kinase bound to the solid support is quantified by qPCR using the DNA tag.
-
The results are reported as percent of control (DMSO vehicle), and dose-response curves are generated to calculate the dissociation constant (Kd).
-
KiNativ™ Activity-Based Kinase Profiling
Objective: To measure the potency and selectivity of a kinase inhibitor against active kinases in a complex biological sample (e.g., cell lysate).
Methodology:
-
Assay Principle: This method utilizes an ATP-biotin probe that covalently labels a conserved lysine (B10760008) residue in the active site of ATP-binding proteins, including kinases. The extent of biotinylation is a measure of the kinase's activity. A test inhibitor will compete with the ATP-biotin probe for binding to the active site, thus reducing the labeling.
-
Procedure:
-
Cell or tissue lysates are prepared to preserve native kinase activity.
-
The lysate is incubated with varying concentrations of the test inhibitor.
-
The ATP-biotin probe is then added to the lysate, leading to the covalent modification of active kinases.
-
Biotinylated proteins are enriched using streptavidin beads.
-
The enriched proteins are digested into peptides, and the biotinylated peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The IC50 value for each kinase is determined by measuring the decrease in the abundance of the corresponding biotinylated peptide as a function of inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the engagement of a drug with its target protein within intact cells.
Methodology:
-
Assay Principle: The binding of a ligand (e.g., an inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in stability to confirm target engagement in a cellular context.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The cells are then lysed, and the aggregated proteins are removed by centrifugation.
-
The amount of soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical aspect of its characterization. As demonstrated, CDK7 inhibitors exhibit a range of selectivities. YKL-5-124 stands out as a highly selective tool compound, with minimal off-target effects on other CDKs, making it ideal for studies focused specifically on CDK7's role in cell cycle progression.[2][3][4] SY-351 offers a more moderately selective profile, with some activity against CDK12 and CDK13 at higher concentrations, which should be considered when interpreting experimental data.[1] In contrast, THZ1, while a potent CDK7 inhibitor, also potently inhibits CDK12 and CDK13, a property that contributes to its profound effects on transcription.[2][5] The choice of inhibitor should, therefore, be carefully matched to the specific research question. The experimental protocols detailed herein provide a foundation for understanding how such selectivity data is generated, enabling researchers to critically evaluate and utilize these powerful chemical probes.
References
- 1. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
Confirming the Downstream Effects of Cdk7-IN-18 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of targeted therapies is crucial. This guide provides a comparative framework for confirming the downstream effects of Cdk7-IN-18, a Cyclin-Dependent Kinase 7 (CDK7) inhibitor. Due to the limited publicly available data specifically for this compound, this guide leverages experimental data from other well-characterized CDK7 inhibitors, such as THZ1 and SY-1365, to establish a baseline for expected outcomes and to provide a blueprint for investigation.
CDK7 is a pivotal enzyme that plays a dual role in regulating both cell cycle progression and gene transcription, making it a compelling target in oncology.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[1][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation of transcription.[1][4] Inhibition of CDK7 is therefore expected to induce cell cycle arrest, suppress the transcription of key oncogenes, and ultimately lead to apoptosis in cancer cells.[2][5]
Comparative Analysis of CDK7 Inhibitor Potency
| Cell Line | Cancer Type | IC50 (nM) of THZ1 |
| Jurkat | T-cell acute lymphoblastic leukemia | 50 |
| MOLM-14 | Acute myeloid leukemia | 12.5 |
| HCT-116 | Colorectal carcinoma | 150 |
| A549 | Lung carcinoma | 200 |
Downstream Effects of CDK7 Inhibition
The inhibition of CDK7 triggers a cascade of downstream events that impact cell cycle progression, transcription, and cell survival.
Effects on Cell Cycle Progression
CDK7 inhibition leads to a halt in cell cycle progression, typically arresting cells in the G1 and G2/M phases.[2][6] This is a direct consequence of the failure to activate downstream CDKs necessary for phase transitions.
Key Downstream Effects:
-
Reduced Phosphorylation of Cell Cycle CDKs: Inhibition of CDK7 prevents the T-loop phosphorylation and activation of CDK1, CDK2, CDK4, and CDK6.[3]
-
Decreased Phosphorylation of Retinoblastoma (Rb) Protein: As CDK4/6 are not activated, the phosphorylation of Rb is reduced, keeping it in its active, growth-suppressive state.[7]
-
G1 and G2/M Arrest: The lack of active CDKs prevents cells from passing the G1/S and G2/M checkpoints.[6][8]
Effects on Transcriptional Regulation
As a core component of the TFIIH complex, CDK7-mediated phosphorylation of RNA Polymerase II is essential for transcription initiation.[4]
Key Downstream Effects:
-
Reduced Phosphorylation of RNA Pol II CTD: A hallmark of CDK7 inhibition is the decreased phosphorylation of the C-terminal domain (CTD) of RNA Pol II at Serine 5 (Ser5) and Serine 7 (Ser7).[4][9]
-
Suppression of Oncogene Transcription: CDK7 inhibition preferentially affects the transcription of genes with super-enhancers, which include many key oncogenes like MYC.[5][10]
-
Induction of Apoptosis: The combination of cell cycle arrest and transcriptional suppression of survival genes leads to programmed cell death (apoptosis).[5][10]
Experimental Protocols
To confirm the downstream effects of this compound, a series of key experiments should be performed.
Cell Viability and Dose-Response Curve Generation
This assay is fundamental for determining the cytotoxic or cytostatic effects of the inhibitor and for calculating its IC50 value.
Protocol: Cell Viability Assay (e.g., using CCK-8)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a reference inhibitor like THZ1) for a specified period (e.g., 48-72 hours). Include a DMSO-treated control group.[11]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.[11]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This technique is used to directly measure the impact of CDK7 inhibition on its downstream targets.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-RNA Pol II Ser5, p-Rb Ser780, p-CDK1 Thr161).[7] Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
Protocol: Propidium (B1200493) Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound. After the treatment period, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental design, the following diagrams illustrate the key signaling pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdk7 Is Required for Activity-Dependent Neuronal Gene Expression, Long-Lasting Synaptic Plasticity and Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Cdk7-IN-18's Impact on Different Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cdk7-IN-18, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and its therapeutic potential across various cancer types. This document summarizes the available preclinical data, details experimental methodologies, and visualizes key cellular pathways to aid in the evaluation of this compound for further investigation and development.
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target in oncology due to its dual role in regulating both cell cycle progression and transcription.[1][2] As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are critical for cell cycle transitions.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the initiation of transcription.[2][5] The dysregulation of CDK7 is a common feature in many cancers, leading to uncontrolled proliferation and tumor growth.
This compound is a novel, potent, and selective pyrimidine-derived inhibitor of CDK7.[6] While extensive peer-reviewed data on this compound is still emerging, initial findings from patent literature indicate its potential as a powerful anti-cancer agent. This guide aims to consolidate the currently available information and provide a framework for its comparative analysis against other CDK7 inhibitors.
Quantitative Data Summary
Direct comparative studies detailing the IC50 values of this compound across a broad panel of cancer cell lines are not yet widely available in the public domain. However, to provide a baseline for comparison, the following table summarizes the inhibitory activity of a closely related and well-characterized CDK7 inhibitor, Cdk7-IN-8, in various cancer cell lines. It is anticipated that this compound will exhibit a similar or potentially enhanced potency and selectivity profile.
| Cell Line | Cancer Type | Cdk7-IN-8 IC50 (nM) |
| HCT116 | Colon Cancer | 25.26 |
| OVCAR-3 | Ovarian Cancer | 45.31 |
| HCC1806 | Breast Cancer | 44.47 |
| HCC70 | Breast Cancer | 50.85 |
Data for Cdk7-IN-8 is provided for illustrative purposes and is sourced from publicly available datasets. Further studies are required to establish the specific IC50 values for this compound.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to provide a basis for experimental design, the following diagrams illustrate the core signaling pathway of CDK7 and a typical workflow for evaluating CDK7 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of findings. The following are generalized yet detailed methodologies for key experiments to assess the impact of this compound.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of CDK7 substrates, such as RNA Polymerase II and other CDKs.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-CDK1, anti-p-CDK2, anti-p-RNAPII Ser5, anti-total CDK1, anti-total CDK2, anti-total RNAPII, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Conclusion
This compound represents a promising new therapeutic agent for a variety of cancers based on its potent and selective inhibition of CDK7. While comprehensive preclinical data is still emerging, the information available from patent literature and comparison with similar compounds like Cdk7-IN-8 suggests significant potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the efficacy and mechanism of action of this compound in different cancer models. Future studies should focus on head-to-head comparisons with other CDK7 inhibitors and standard-of-care treatments to fully elucidate its therapeutic value.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7 Is Required for Activity-Dependent Neuronal Gene Expression, Long-Lasting Synaptic Plasticity and Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
Safety Operating Guide
Navigating the Safe Disposal of Cdk7-IN-18: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Cdk7-IN-18, a potent Cyclin-Dependent Kinase 7 (CDK7) inhibitor. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Lab Coat: A lab coat is necessary to protect from skin contact.
-
Eye Protection: Safety glasses or goggles are required to prevent eye exposure.[1]
Engineering Controls:
-
Work with this compound in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1]
Hygiene Practices:
-
Thoroughly wash hands after handling the compound.
-
Refrain from eating, drinking, or smoking in the laboratory.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]
1. Waste Segregation:
-
All materials that have come into contact with this compound must be segregated from general laboratory waste.[2] This includes:
-
Unused or expired this compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Contaminated solutions and solvents.
-
Any glassware or equipment that cannot be decontaminated.
-
2. Waste Containerization and Labeling:
-
Use a dedicated, leak-proof hazardous waste container for all this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any solvents used.[2]
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.[2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Provide the EHS department with a detailed inventory of the waste contents.[2]
Emergency Spill Procedures
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.[2]
1. Evacuate and Alert:
-
Alert others in the immediate vicinity and evacuate the area if necessary.[2]
2. Isolate and Protect:
-
Restrict access to the spill area.
-
Don the appropriate PPE, including respiratory protection if the spill generates dust or aerosols.[2]
3. Contain and Clean:
-
For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container.[2]
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Quantitative Data Summary
| Hazard Classification (General for related compounds) | GHS Hazard Statements (Example for a CDK inhibitor) |
| Skin Irritation[1] | H302: Harmful if swallowed[3] |
| Eye Irritation[1] | H311: Toxic in contact with skin[3] |
| Potential Carcinogen (Suspected for some CDK inhibitors)[2] | H314: Causes severe skin burns and eye damage[3] |
| Suspected of damaging fertility or the unborn child (for some CDK inhibitors)[2] | H317: May cause an allergic skin reaction[3] |
| H373: May cause damage to organs through prolonged or repeated exposure[3] | |
| H410: Very toxic to aquatic life with long lasting effects[3] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Cdk7-IN-18
This document provides crucial safety and logistical information for the handling and disposal of Cdk7-IN-18, a potent Cyclin-Dependent Kinase 7 (CDK7) inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on best practices for handling potent, research-grade kinase inhibitors.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a potent and biologically active small molecule, should be treated as a potentially hazardous substance. A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination. Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Experimentation
A systematic approach is essential for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet, which is typically -20°C for similar compounds.[2]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]
2. Preparation of Solutions:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound carefully to minimize dust generation.[2]
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[2]
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.[2]
3. Experimental Use:
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
Table 2: Disposal Procedures for this compound Contaminated Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3] |
Note: All disposal must be in accordance with local, state, and federal regulations.
Experimental Workflow and Signaling Pathway
To provide further context for the handling and use of this compound, the following diagrams illustrate a typical experimental workflow and the Cdk7 signaling pathway.
Cdk7 is a key regulator of both transcription and the cell cycle.[4][5] It is a component of the general transcription factor TFIIH and also acts as a CDK-activating kinase (CAK).[4][6] As part of TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcription initiation.[6] As the CAK, Cdk7, in a complex with Cyclin H and MAT1, phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
